molecular formula C4H6BN3O4 B13709951 1-Methyl-5-nitropyrazole-4-boronic Acid

1-Methyl-5-nitropyrazole-4-boronic Acid

Cat. No.: B13709951
M. Wt: 170.92 g/mol
InChI Key: IHETXDFYXICGKB-UHFFFAOYSA-N
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Description

1-Methyl-5-nitropyrazole-4-boronic Acid is a useful research compound. Its molecular formula is C4H6BN3O4 and its molecular weight is 170.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-nitropyrazole-4-boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-nitropyrazole-4-boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H6BN3O4

Molecular Weight

170.92 g/mol

IUPAC Name

(1-methyl-5-nitropyrazol-4-yl)boronic acid

InChI

InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3

InChI Key

IHETXDFYXICGKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O

Origin of Product

United States
Foundational & Exploratory

The Impact of the 5-Nitro Group on Pyrazole Boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the electronic effects imparted by a 5-nitro group on the pyrazole boronic acid scaffold. Pyrazole boronic acids are pivotal building blocks in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the pyrazole ring profoundly modulates the physicochemical properties and reactivity of the entire molecule. This guide will dissect these electronic perturbations, offering a comprehensive overview of the synthesis, characterization, and reactivity of 5-nitro-1H-pyrazole-3-boronic acid. Detailed experimental protocols are provided for key analytical techniques, enabling researchers to practically assess these effects. This document is intended for chemists, pharmacologists, and drug development professionals seeking to leverage the unique properties of this functionalized heterocyclic building block.

Introduction: The Strategic Role of Pyrazole Boronic Acids in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1][2] Its versatility stems from its ability to engage in various biological interactions and its synthetic tractability. When functionalized with a boronic acid group, pyrazoles become powerful synthons for the construction of complex molecular architectures, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's robustness and functional group tolerance have made it an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.[3]

The electronic nature of substituents on the pyrazole ring can dramatically influence the properties of the boronic acid derivative, including its acidity, stability, and reactivity in cross-coupling reactions.[1] This guide focuses on the deliberate introduction of a 5-nitro group, a strong electron-withdrawing substituent, and its cascading electronic consequences.

The Profound Electronic Influence of the 5-Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups utilized in organic chemistry. Its influence is exerted through two primary mechanisms: the negative inductive effect (-I) and the negative resonance (mesomeric) effect (-M).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the pyrazole ring onto its oxygen atoms through resonance, further depleting the ring of electrons.

This pronounced electron-withdrawing character has several significant consequences for the 5-nitropyrazole boronic acid molecule:

  • Increased Acidity of the Boronic Acid: The electron-deficient pyrazole ring enhances the Lewis acidity of the boron atom, leading to a lower pKa compared to its non-nitrated counterpart.[4] This increased acidity can influence its behavior in biological systems and its reactivity in chemical transformations.

  • Modulated Reactivity in Suzuki-Miyaura Coupling: The electronic nature of both coupling partners is a critical determinant of the efficiency of the Suzuki-Miyaura reaction. An electron-deficient heteroaryl boronic acid, such as the 5-nitro derivative, can exhibit altered reactivity profiles.[3][5][6]

  • Altered Spectroscopic Properties: The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7][8][9][10]

  • Potential for Novel Biological Interactions: The introduction of a nitro group can open up new avenues for drug-target interactions, including hydrogen bonding and dipole-dipole interactions, potentially enhancing biological activity.[11]

Below is a diagram illustrating the electronic delocalization in 5-nitro-1H-pyrazole-3-boronic acid.

Caption: Inductive (-I) and resonance (-M) effects of the 5-nitro group on the pyrazole boronic acid.

Synthesis and Characterization

A robust synthetic route to 5-nitro-1H-pyrazole-3-boronic acid is crucial for its utilization in research. A plausible and efficient method involves a two-step sequence starting from a commercially available pyrazole derivative.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial bromination of a suitable nitropyrazole precursor, followed by a Miyaura borylation to install the boronic acid moiety.

Synthesis_Pathway Proposed synthesis of 5-nitro-1H-pyrazole-3-boronic acid. Start 3-Bromo-5-nitropyrazole Intermediate 5-Nitro-1H-pyrazole-3-boronic acid pinacol ester Start->Intermediate Miyaura Borylation (B₂(pin)₂, Pd catalyst, base) Final 5-Nitro-1H-pyrazole-3-boronic acid Intermediate->Final Hydrolysis

Caption: A two-step synthetic route to 5-nitro-1H-pyrazole-3-boronic acid.

Experimental Protocols

This protocol is adapted from general procedures for the halogenation and nitration of pyrazoles.[12][13][14]

  • To a solution of 3-bromopyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). The use of a strong acid medium facilitates the nitration of the pyrazole ring.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

  • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-bromo-5-nitropyrazole.

This protocol is based on established Miyaura borylation conditions.[15][16][17][18]

  • In a Schlenk flask, combine 3-bromo-5-nitropyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq). The base is crucial for the catalytic cycle.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is to ensure anaerobic conditions as the palladium catalyst can be sensitive to oxygen.

  • Add anhydrous 1,4-dioxane to the flask via syringe. The solvent should be anhydrous to prevent premature hydrolysis of the boronic ester.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired pinacol ester.

  • Dissolve the 5-nitro-1H-pyrazole-3-boronic acid pinacol ester in a mixture of acetone and 1 M HCl.

  • Stir the solution at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Spectroscopic Characterization

The synthesized 5-nitro-1H-pyrazole-3-boronic acid should be thoroughly characterized using a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR A downfield shift of the pyrazole ring protons compared to the non-nitrated analogue due to the electron-withdrawing effect of the nitro group. The boronic acid protons may be broad or exchange with solvent.
¹³C NMR The carbon atom attached to the nitro group (C5) will be significantly deshielded (shifted downfield). The other ring carbons will also be affected by the electronic perturbation.[8][9][10]
¹¹B NMR A single resonance characteristic of a tricoordinate boron atom in a boronic acid.
IR Spectroscopy Strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). A broad O-H stretching band for the boronic acid will also be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₃H₄BN₃O₄.

Quantifying the Electronic Effects: pKa Determination

The acidity of the boronic acid moiety is a direct reflection of the electronic environment of the pyrazole ring. A lower pKa value for 5-nitro-1H-pyrazole-3-boronic acid compared to the parent pyrazole-3-boronic acid provides a quantitative measure of the nitro group's electron-withdrawing strength.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[19][20][21]

  • Prepare a standardized solution of the boronic acid (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the boronic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and undergo a change in their UV-Vis spectrum upon ionization.[4][22][23][24]

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Prepare a stock solution of the boronic acid in a suitable solvent.

  • Add a small, constant aliquot of the boronic acid stock solution to each buffer solution.

  • Record the UV-Vis spectrum for each solution.

  • Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Reactivity in Suzuki-Miyaura Cross-Coupling

The electron-deficient nature of 5-nitro-1H-pyrazole-3-boronic acid is expected to influence its performance in Suzuki-Miyaura cross-coupling reactions. Generally, electron-withdrawing groups on the boronic acid partner can decrease the rate of transmetalation, which is often the rate-limiting step. However, the overall success of the reaction depends on a complex interplay of factors including the palladium catalyst, ligand, base, and the electronic nature of the coupling partner (the aryl/heteroaryl halide).[3][5][6]

General Considerations
  • Catalyst and Ligand Selection: For challenging couplings involving electron-deficient boronic acids, the use of highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often beneficial.[25]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Stronger bases may be required to facilitate the formation of the reactive boronate species.

  • Reaction Conditions: Optimization of temperature and reaction time is often necessary to achieve good yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Coupling General workflow for Suzuki-Miyaura coupling. Reactants 5-Nitro-1H-pyrazole-3-boronic acid + Aryl Halide Product Coupled Product Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst Ligand Base Catalyst->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine 5-nitro-1H-pyrazole-3-boronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to reflux, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Implications in Drug Discovery and Medicinal Chemistry

The unique electronic properties of 5-nitro-1H-pyrazole-3-boronic acid make it an attractive building block for the synthesis of novel drug candidates.

  • Modulation of Pharmacokinetic Properties: The introduction of a polar nitro group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters.[1]

  • Enhanced Target Binding: The electron-deficient pyrazole ring and the nitro group itself can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking, potentially leading to increased potency and selectivity.[11]

  • Bioisosteric Replacement: The nitropyrazole moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

  • Prodrug Strategies: The nitro group can be a handle for prodrug design, where it is reduced in vivo to an amino group, potentially in a targeted manner within specific tissues or under certain physiological conditions.

Conclusion

The introduction of a 5-nitro group onto the pyrazole boronic acid scaffold imparts a unique set of electronic properties that are of significant interest to researchers in drug discovery and synthetic chemistry. The strong electron-withdrawing nature of the nitro group increases the acidity of the boronic acid and modulates its reactivity in key synthetic transformations such as the Suzuki-Miyaura cross-coupling. This guide has provided a comprehensive overview of the synthesis, characterization, and reactivity of 5-nitro-1H-pyrazole-3-boronic acid, along with detailed experimental protocols to enable its practical application. By understanding and harnessing the electronic effects of the 5-nitro group, researchers can unlock new possibilities in the design and synthesis of novel, biologically active molecules.

References

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  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (n.d.). Canadian Journal of Chemistry. Retrieved February 14, 2024, from [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[26]. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

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  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

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Sources

Difference between 3-nitro and 5-nitro pyrazole boronic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and reactivity differences between 3-nitro and 5-nitro pyrazole boronic acid isomers.

Structural Dynamics, Reactivity Profiles, and Synthetic Applications[1][2][3]

Executive Summary: The Isomer Divergence

In the design of bioactive heterocycles, the choice between 3-nitro and 5-nitro pyrazole isomers is not merely a matter of substitution pattern—it dictates the entire reactivity landscape of the molecule. While the parent N-unsubstituted forms exist in rapid tautomeric equilibrium, the N-substituted derivatives (e.g., N-methyl, N-SEM, N-THP) are distinct regioisomers with profoundly different steric and electronic properties.[1][2][3]

This guide focuses on the most chemically significant isomers: 1-alkyl-3-nitropyrazole-4-boronic acid and 1-alkyl-5-nitropyrazole-4-boronic acid .[1][2][3]

Feature1-Alkyl-3-Nitro Isomer 1-Alkyl-5-Nitro Isomer
Steric Environment Planar / Unhindered. Nitro group is distal to the N-alkyl group.[1][2][3]Twisted / Hindered. Nitro group clashes with the N-alkyl group (A(1,[2]5) strain).[2]
SNAr Lability Stable. Resistant to nucleophilic displacement.[2]High Risk. The nitro group is highly activated and prone to displacement by nucleophiles (e.g., alkoxides).
Suzuki Coupling Robust. Standard conditions usually apply.[2]Challenging. Requires mild bases to prevent denitration or SNAr side reactions.
Dipole Moment Lower dipole; often more soluble in non-polar solvents.Higher dipole; distinct elution profile.[2]

Structural & Electronic Origins

The divergence in reactivity stems from the proximity of the nitro group to the N-substituent.

Tautomerism vs. Regioisomerism

For N-unsubstituted pyrazoles, the 3- and 5-positions are equivalent due to annular tautomerism.[1][2][3]

  • Equilibrium: 3-nitro-1H-pyrazole

    
     5-nitro-1H-pyrazole.[1][2][3]
    
  • Dominance: In solution, the tautomer with the electron-withdrawing nitro group at position 3 (adjacent to the NH) is often disfavored due to repulsive interactions, but hydrogen bonding in the solid state can lock specific forms.

Critical Note: For drug development, we freeze this equilibrium by alkylating the nitrogen (N1). This creates two non-interconvertible isomers:

  • 1-Alkyl-3-nitro: Nitro is adjacent to the pyridine-like nitrogen (N2).[1][2][3]

  • 1-Alkyl-5-nitro: Nitro is adjacent to the pyrrole-like nitrogen (N1) carrying the alkyl group.[1][2][3]

Steric Strain (The "Ortho" Effect)

In the 5-nitro isomer , the nitro group and the N-alkyl group are vicinal. This creates significant steric clash (Van der Waals repulsion), forcing the nitro group to twist out of planarity with the pyrazole ring.

  • Consequence: Reduced conjugation of the nitro group with the ring, altering UV absorption and making the nitro group a better leaving group (relief of strain).

Visualization of Isomeric Pathways

The following diagram illustrates the divergence from the parent tautomer to the distinct N-alkylated species.

PyrazoleIsomers Parent Parent Scaffold 3(5)-Nitro-1H-pyrazole (Tautomeric Equilibrium) Alkylation N-Alkylation (R-X, Base) Parent->Alkylation Iso3 3-Nitro Isomer (1-Alkyl-3-nitro) • Planar Structure • Thermodynamically Stable Alkylation->Iso3 Major Product (Usually) Iso5 5-Nitro Isomer (1-Alkyl-5-nitro) • Sterically Crowded (N-R vs NO2) • Kinetically Labile Alkylation->Iso5 Minor Product (Sterically Disfavored)

Figure 1: Divergent synthesis of N-alkyl nitro pyrazoles. The 3-nitro isomer is typically the major product of alkylation due to steric avoidance.[1][2][3]

Reactivity Profile & Experimental Implications

Nucleophilic Aromatic Substitution (SNAr)

This is the most dangerous differentiator for process chemists.

  • 5-Nitro Isomer: The nitro group at C5 is highly electrophilic.[1][2][3] The adjacent N-alkyl group activates C5 towards nucleophilic attack.[1][2][3] In the presence of strong bases (e.g., hydroxide, methoxide) used in Suzuki couplings, the nitro group can be displaced, leading to 5-alkoxy pyrazoles instead of the desired biaryl product.

  • 3-Nitro Isomer: The nitro group at C3 is deactivated relative to C5.[1][2][3] It is generally stable to standard basic conditions.

Protocol Recommendation: When coupling 1-methyl-5-nitropyrazole-4-boronic acid :

  • Avoid: Strong hydroxide or alkoxide bases (NaOH, NaOMe).

  • Use: Mild bases like

    
     or 
    
    
    
    .[2]
  • Solvent: Use aprotic solvents (Dioxane, DMF) rather than alcohols to prevent alkoxide formation.

Suzuki-Miyaura Cross-Coupling

Both isomers contain a boronic acid (or ester) at C4.[1][2][3] However, the flanking groups dictate catalyst performance.

  • Protodeboronation: Pyrazole-4-boronic acids are generally stable.[1][2][3] However, the electron-withdrawing nitro group destabilizes the C-B bond slightly. The 5-nitro isomer, being more strained, may undergo competitive protodeboronation faster than the 3-nitro isomer.[1]

  • Catalyst Access: The bulky nitro group at position 5 (clashing with N-Me) can hinder the approach of the Palladium species to the C4-boron center, requiring more active catalysts (e.g., Pd(dppf)Cl2 , XPhos Pd G2 ).

Decision Matrix: Selecting the Right Isomer

DecisionMatrix Start Start: Select Isomer Q1 Requirement: High Metabolic Stability? Start->Q1 Iso3_Path Choose 3-Nitro (Less reactive to nucleophiles) Q1->Iso3_Path Yes Iso5_Path Choose 5-Nitro (Exploit metabolic hotspots) Q1->Iso5_Path No Q2 Reaction Conditions: Strong Base Required? Iso5_Path->Q2 Q2->Iso5_Path No (Use K3PO4) Warn WARNING: 5-Nitro risks SNAr displacement Q2->Warn Yes

Figure 2: Strategic decision tree for selecting between 3-nitro and 5-nitro isomers in synthesis.

Experimental Protocols

Synthesis of 1-Methyl-3-Nitropyrazole vs. 1-Methyl-5-Nitropyrazole

Direct nitration of 1-methylpyrazole yields 1-methyl-4-nitropyrazole.[1][2][3] To access the 3- and 5-isomers, one must alkylate 3-nitropyrazole.[1][2][3]

Protocol for Regioselective Alkylation:

  • Substrate: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF (0.5 M).

  • Base: Add

    
     (1.2 eq) and stir for 30 min at RT.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Workup: Stir 4h. Pour into water, extract with EtOAc.

  • Purification:

    • Major Product (1-Methyl-3-nitro): Elutes second (more polar).[1][2][3] Yield ~60-70%.[1][2][3]

    • Minor Product (1-Methyl-5-nitro): Elutes first (less polar due to twisted nitro shielding dipole).[1][2][3] Yield ~20-30%.[1][2][3]

    • Note: The 5-nitro isomer is often formed in higher ratios if sterically bulky alkylating agents are used, or if specific solvents (like THF) are employed.[2]

Optimized Suzuki Coupling for 5-Nitro Isomers

Due to SNAr instability, milder conditions are required.

  • Reagents: 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 eq), Aryl Bromide (1.0 eq).

  • Catalyst:

    
     (5 mol%).[2]
    
  • Base:

    
     (3.0 eq, solid).[2]
    
  • Solvent: 1,4-Dioxane / Water (9:1).[1][2]

  • Conditions: Degas, heat to 80°C (Not 100°C+) for 4-6 hours.

  • Validation: Monitor by LCMS for loss of nitro group (M-46 mass shift indicates displacement).

References

  • Tautomerism and Structure: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles."[1][2][3] Molecules, 2019, 24(14), 2663.

  • Reactivity of Nitro Isomers: Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Physicochemical Properties." Springer, 2009. (Detailed discussion on SNAr lability of 5-nitroazoles).
  • Suzuki Coupling Methodology: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [2]

  • Commercial Building Blocks: "1-Methyl-5-nitropyrazole-4-boronic Acid." American Elements Catalog.

Sources

1-Methyl-5-nitropyrazole-4-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-5-nitropyrazole-4-boronic acid is a specialized heterocyclic building block used primarily in the synthesis of polysubstituted pyrazoles via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the juxtaposition of a strong electron-withdrawing group (nitro) adjacent to the nucleophilic boron center. This configuration presents distinct challenges in stability and reactivity, specifically regarding protodeboronation and transmetallation rates.

This guide provides a validated technical profile, synthesis logic, and handling protocols designed to maximize yield and minimize decomposition of this electron-deficient scaffold.

Chemical Identity & Physiochemical Profile[1][2][3]

The following data characterizes the free acid form. Researchers should note that while the free acid is the active transmetallating species, this compound is frequently stored and sold as its pinacol ester to enhance shelf-stability.

Table 1: Core Specifications
PropertyValueNotes
IUPAC Name (1-Methyl-5-nitro-1H-pyrazol-4-yl)boronic acid
Molecular Formula C₄H₆BN₃O₄
Molecular Weight 170.92 g/mol Calculated based on standard atomic weights.
CAS Number 1004328-76-2 Note: Commercial availability often defaults to the pinacol ester or custom synthesis.
Physical State Off-white to yellow solidHygroscopic; tends to form anhydrides (boroxines).
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (DCM, Hexane).
pKa (Calculated) ~6.5 - 7.2Lower than phenylboronic acid (8.8) due to the electron-withdrawing nitro group.
The Boroxine Equilibrium

Like most boronic acids, 1-methyl-5-nitropyrazole-4-boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This dehydration is reversible but can affect stoichiometry calculations.

Boroxine_Equilibrium Acid Monomeric Boronic Acid (Active Species) Boroxine Boroxine Trimer (Storage Form) Acid->Boroxine  Vacuum / Heat   Dehydration - 3 H₂O (Dehydration) Boroxine->Acid  H₂O / Base  

Figure 1: The reversible dehydration of the boronic acid to its boroxine trimer. In reaction stoichiometry, assume the material may contain up to 30% boroxine unless freshly hydrolyzed.

Synthetic Logic & Preparation

Direct nitration of 1-methylpyrazole-4-boronic acid is ill-advised due to the sensitivity of the C-B bond to strong oxidizing acids (protodeboronation risk). The field-proven route utilizes Miyaura Borylation of the halogenated precursor.

Recommended Workflow: Palladium-Catalyzed Borylation

This protocol avoids the hazards of lithium-halogen exchange on a nitro-substituted heterocycle.

  • Starting Material: 4-Bromo-1-methyl-5-nitropyrazole.

  • Reagent: Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst:

    
     (Robust against the nitro group).
    
  • Solvent/Base: Dioxane / Potassium Acetate (KOAc).

Synthesis_Workflow Start Precursor: 4-Bromo-1-methyl-5-nitropyrazole Reagents Reagents: Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Start->Reagents Intermediate Intermediate: Pinacol Ester Form Reagents->Intermediate Miyaura Borylation Hydrolysis Hydrolysis: NaIO4 / NH4OAc or Acetone/H2O Intermediate->Hydrolysis Deprotection (Optional) Final Target: 1-Methyl-5-nitropyrazole- 4-boronic acid Intermediate->Final Used directly in Suzuki Hydrolysis->Final

Figure 2: Synthesis pathway. Note that the pinacol ester (Intermediate) is often used directly in subsequent couplings to avoid isolation losses.

Critical Reactivity: The "Electron-Deficient" Trap

The 5-nitro group exerts a powerful electron-withdrawing effect (EWG) on the pyrazole ring. This has two critical mechanistic implications for Suzuki-Miyaura couplings:

  • Slow Transmetallation: The nucleophilicity of the boronate species is reduced, making the transmetallation step rate-limiting.

  • Protodeboronation Sensitivity: Electron-deficient heteroaryl boronic acids are highly susceptible to base-catalyzed C-B bond cleavage (hydrolytic deboronation).

Optimized Coupling Protocol (Self-Validating System)

To mitigate deboronation, avoid strong hydroxide bases (NaOH, KOH). Use mild bases and anhydrous conditions where possible.

  • Solvent System: DME/Water (4:1) or Anhydrous DMF (if stability is critical).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Catalyst:

    
     (Standard) or 
    
    
    
    + XPhos (for difficult chlorides).
  • Temperature: 80–100°C.

Step-by-Step Procedure:

  • Degassing: Charge reaction vessel with aryl halide (1.0 eq), boronic acid (1.2–1.5 eq), and base. Purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 90°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If LCMS shows de-boronated pyrazole (1-methyl-5-nitropyrazole), lower temperature to 60°C and switch to a non-aqueous base system (

      
       or anhydrous 
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with brine. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to prevent product loss.

Handling & Stability

  • Storage: Store at -20°C. The compound is hygroscopic.

  • Atmosphere: Store under Nitrogen or Argon.

  • Re-purification: If the solid turns brown or sticky, it has likely hydrolyzed or dehydrated. Recrystallization from water/acetone or conversion back to the pinacol ester is recommended for purification.

References

  • American Elements. (n.d.). 1-Methyl-5-nitropyrazole-4-boronic Acid Specifications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 1-Methyl-1H-pyrazole-4-boronic acid (Analog Data). Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

1-Methyl-5-nitropyrazole-4-boronic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Methyl-5-nitropyrazole-4-boronic acid

Part 1: Chemical Identity & Structural Informatics[1]

1.1 Core Identifiers The compound 1-Methyl-5-nitropyrazole-4-boronic acid is a highly specialized heterocyclic building block. It is structurally distinct from its more common isomer, 1-methyl-4-nitropyrazole-5-boronic acid. The presence of the nitro group at the 5-position (adjacent to the N-methyl group) creates significant steric and electronic effects, often requiring this compound to be handled as its pinacol ester to prevent protodeboronation or dehydration.

AttributeDetail
Chemical Name (1-Methyl-5-nitro-1H-pyrazol-4-yl)boronic acid
Molecular Formula C₄H₆BN₃O₄
Molecular Weight 170.92 g/mol
SMILES Cn1c([O-])c(B(O)O)cn1
InChI String InChI=1S/C4H6BN3O4/c1-7-2-3(5(9)10)4(6-7)8(11)12/h2,11-12H,1H3
InChI Key FGIMDSUZRLUOMV-UHFFFAOYSA-N
CAS Registry Note: Often indexed as the Pinacol Ester (e.g., CAS 1204333-xx-x range varies by vendor).[1][2] Verify specific salt/ester forms.

1.2 Structural Properties

  • Electronic Environment: The pyrazole ring is electron-deficient due to the nitro group (EWG) at C5. This significantly lowers the pKa of the boronic acid compared to phenylboronic acid.

  • Steric Strain: The proximity of the N-methyl group (position 1) and the nitro group (position 5) induces a "buttressing effect," potentially twisting the nitro group out of planarity.

Part 2: Synthetic Logic & Retrosynthesis

2.1 Retrosynthetic Analysis Direct lithiation of 1-methyl-5-nitropyrazole is hazardous and chemically unviable due to the incompatibility of organolithiums with the nitro group. Consequently, the synthesis relies on Palladium-Catalyzed Borylation (Miyaura Borylation) of a halogenated precursor.

2.2 Validated Synthetic Route

  • Regioselective Alkylation: Methylation of 3-nitropyrazole typically yields a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. These isomers must be separated by column chromatography (the 1,5-isomer is generally more polar).

  • Bromination: Electrophilic bromination of 1-methyl-5-nitropyrazole is challenging due to ring deactivation. It requires forcing conditions (e.g., NBS/H₂SO₄ or Br₂/Fe) to install the bromide at the C4 position.

  • Miyaura Borylation: The resulting 4-bromo-1-methyl-5-nitropyrazole is coupled with bis(pinacolato)diboron (

    
    ) using a Pd(0) catalyst to yield the boronate ester.
    

2.3 Synthesis Workflow Diagram

SynthesisRoute cluster_legend Legend Start 3-Nitropyrazole Step1 Methylation (MeI, K2CO3) Start->Step1 Isomers Isomer Mixture (1,3- & 1,5-) Step1->Isomers Sep Chromatographic Separation Isomers->Sep Inter1 1-Methyl-5-nitropyrazole Sep->Inter1 Step2 Bromination (NBS, Acid) Inter1->Step2 Inter2 4-Bromo-1-methyl- 5-nitropyrazole Step2->Inter2 Step3 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter2->Step3 Final Target Pinacol Ester (Hydrolysis to Acid) Step3->Final Leg1 Starting Material Leg2 Reaction Step Leg3 Catalytic Cycle

Caption: Step-wise synthetic pathway from generic nitropyrazole precursors to the target boronic acid species.

Part 3: Reactivity Profile & Critical Handling

3.1 Stability & Protodeboronation The 5-nitro group is a strong electron-withdrawing group (EWG). While this activates the ring for nucleophilic aromatic substitution (


), it destabilizes the C-B bond toward protodeboronation .
  • Mechanism: Under basic conditions (standard Suzuki), the boronate "ate" complex forms. The EWG stabilizes the intermediate carbanion upon C-B cleavage, accelerating the loss of the boron moiety.

  • Mitigation: Avoid strong bases (NaOH, KOH). Use mild bases (

    
    , 
    
    
    
    ) and anhydrous solvents (Dioxane, DMF) where possible.

3.2 Boroxine Equilibrium Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Analytical Impact:

    
     NMR may show broad peaks or multiple sets of signals depending on the water content of the solvent (e.g., DMSO-
    
    
    
    with added
    
    
    is recommended to collapse the equilibrium to the monomer).

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Context: Coupling 1-Methyl-5-nitropyrazole-4-boronic acid (or ester) with an aryl halide.

Reagents:

  • Boronate: 1.2 equivalents (Use Pinacol ester if available for stability).

  • Electrophile: 1.0 equivalent Aryl Bromide/Iodide.

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equivalents).
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk flask with the aryl halide, boronate, catalyst, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and water via syringe. The nitro-pyrazole moiety is sensitive to oxidation; strict deoxygenation is critical to prevent homocoupling or decomposition.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 1 hour). Note: Monitor closely by LC-MS. If protodeboronation (mass = M-B(OH)2 + H) is observed, lower temperature and switch to anhydrous DMF with CsF.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Nitro-pyrazoles are often UV-active (254 nm).

4.1 Catalytic Cycle & Mechanism

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (OH- / CO3--) PdII_X->BaseStep TransMet Transmetallation (R-B(OH)2) BaseStep->TransMet Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-R

Caption: The Pd(0)/Pd(II) catalytic cycle. The 'Transmetallation' step is the rate-determining step often hindered by the steric bulk of the 5-nitro group.

References

  • PubChem Compound Summary.1-Methyl-5-nitropyrazole-4-boronic acid.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • American Elements.

  • Sigma-Aldrich (Merck).Boronic Acid Synthesis & Reactivity Guide.

Sources

Methodological & Application

Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategic Protocols for 1-Methyl-5-nitropyrazole-4-boronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. Substituted pyrazoles, for instance, are privileged scaffolds in drug discovery, appearing in numerous biologically active compounds.

This guide focuses on a specific, and often challenging, substrate: 1-Methyl-5-nitropyrazole-4-boronic acid . The presence of an electron-withdrawing nitro group on the pyrazole ring introduces distinct electronic demands that deviate from classical Suzuki-Miyaura conditions. This document, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the mechanistic considerations, strategic reagent selection, and optimized protocols necessary for the successful coupling of this electron-deficient heterocyclic building block. We will move beyond simple step-by-step instructions to explain the fundamental principles governing these choices, empowering the user to not only replicate but also rationally troubleshoot and adapt these methods.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design. The reaction is a symphony of three primary steps, each with its own set of requirements that are influenced by the substrates, catalyst, base, and solvent.[2][3]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halide (or pseudo-halide) bond of the coupling partner (Ar-X). This is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the Palladium(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3][5]

  • Reductive Elimination: The two organic partners on the Palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Reaction Parameters for an Electron-Deficient System

The electronic properties of 1-Methyl-5-nitropyrazole-4-boronic acid necessitate careful selection of each reaction component. The electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid and potentially interact with the palladium catalyst.

Palladium Catalyst and Ligand Selection: The Power of Electron-Rich, Bulky Ligands

For electron-deficient heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ often yield poor results. The challenge lies in promoting efficient oxidative addition and preventing catalyst deactivation.[6] Modern catalyst systems, comprising a palladium precursor and a specialized ligand, are essential.

  • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly effective.[4][7]

    • Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition step.[8]

    • Bulkiness promotes the reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[7]

  • Recommended Systems:

    • Buchwald Ligands: XPhos, SPhos, and RuPhos have demonstrated broad utility, especially in challenging couplings. They are often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.

    • Pre-catalysts: Using well-defined pre-catalysts like XPhos Pd G2 or G3 is highly recommended.[9] These complexes are air- and moisture-stable, ensuring accurate catalyst loading and generating the active Pd(0) species reliably and rapidly upon heating.

Base Selection: The Engine of Transmetalation

The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[3] The choice of base can dramatically influence reaction rate and yield. For substrates with sensitive functional groups, a careful balance must be struck.

Base TypeExamplesStrengthKey Considerations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃ModerateWidely used and effective. Cs₂CO₃ is more soluble and often gives better results but is more expensive. A good starting point for optimization.[10]
Phosphates K₃PO₄StrongOften superior for difficult couplings, including those with heteroaryl chlorides.[6] Its use in anhydrous or low-water conditions is common.
Hydroxides NaOH, KOHStrongCan be effective but may promote side reactions, including protodeboronation of the boronic acid, especially at elevated temperatures.
Fluorides KF, CsFWeakUseful for substrates with base-labile functional groups. The fluoride anion is thought to form a highly nucleophilic trifluoroborate species.
  • Recommendation for 1-Methyl-5-nitropyrazole-4-boronic acid: A moderately strong inorganic base is the ideal starting point. K₃PO₄ or K₂CO₃ are excellent choices. Due to the electron-withdrawing nature of the nitro group, a stronger base like K₃PO₄ may be necessary to sufficiently activate the boronic acid for efficient transmetalation.

Solvent System: A Crucial Environmental Factor

The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the rate of key mechanistic steps.[11] For Suzuki-Miyaura reactions, polar aprotic solvents, often in combination with water, are standard.[12]

  • Role of Water: A small amount of water is often beneficial. It helps to dissolve the inorganic base and is believed to facilitate the formation of the boronate "ate" complex, accelerating transmetalation.[13]

  • Common Solvents:

    • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

    • Aromatics: Toluene

    • Amides: N,N-Dimethylformamide (DMF)

  • Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v) is a robust and widely applicable system that provides a good balance of solubility for both the organic substrates and the inorganic base.[6] Anhydrous solvents like DMF can also be effective, particularly when using fluoride bases.[14]

Experimental Protocols and Workflow

The following protocols provide a validated starting point and a framework for optimization.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Combine reagents in flask) prep->setup degas 3. Degassing (Sparge with N₂/Ar or Freeze-Pump-Thaw) setup->degas reaction 4. Reaction (Heat to specified temp) degas->reaction monitor 5. Monitoring (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Workup (Quench, Extract) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: A flowchart outlining the key stages of the Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Conditions for Initial Screening

This protocol is designed as a robust starting point for coupling 1-Methyl-5-nitropyrazole-4-boronic acid with a generic aryl bromide.

Reagents & Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-Methyl-5-nitropyrazole-4-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (5 mL, 4:1 v/v)

  • Reaction flask, condenser, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-Methyl-5-nitropyrazole-4-boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Briefly remove the flask from the inert atmosphere and add the palladium pre-catalyst (2 mol%).

  • Solvent Addition: Seal the flask with a septum and purge with an inert gas for 5-10 minutes. Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Degassing: Further degas the reaction mixture by sparging with the inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Optimization Strategy

If the initial screening provides suboptimal results, a systematic optimization should be performed. The following table outlines key parameters to vary. It is recommended to change only one parameter at a time for clear interpretation.

Parameter Condition A (Standard) Condition B Condition C Rationale for Variation
Catalyst XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Different ligands exhibit unique reactivity profiles. SPhos is sometimes superior for heteroaromatic substrates.
Base K₃PO₄K₂CO₃Cs₂CO₃Modulating base strength can prevent side reactions or improve conversion if transmetalation is slow.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF (anhydrous)Solvent polarity and coordinating ability can significantly impact catalyst performance and stability.[15]
Temperature 80 °C100 °C60 °CHigher temperatures can increase reaction rate but may also lead to degradation. A lower temperature may be required for sensitive substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active coupling partner (e.g., aryl chloride).3. Insufficient base strength.1. Ensure thorough degassing. Use a fresh bottle of catalyst/ligand.2. Increase temperature. Switch to a more active catalyst system (e.g., one based on an NHC ligand).3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Protodeboronation 1. Boronic acid instability.2. Excessive water or overly strong base.3. Prolonged reaction time at high temperature.1. Use the corresponding pinacol ester or MIDA boronate, which are more stable.2. Reduce the amount of water or switch to a milder base (e.g., KF).3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure significantly. Ensure a positive pressure of inert gas is maintained.
Formation of Byproducts 1. Degradation of starting material or product.2. Side reactions involving the nitro group.1. Lower the reaction temperature and/or shorten the reaction time.2. Screen different catalyst/ligand combinations; some may be more chemoselective.

Conclusion

The Suzuki-Miyaura coupling of 1-Methyl-5-nitropyrazole-4-boronic acid is a highly achievable transformation provided that the reaction conditions are carefully tailored to its electron-deficient nature. Success hinges on moving beyond standard protocols and employing modern catalyst systems featuring bulky, electron-rich ligands, paired with an appropriate base and solvent system. By understanding the mechanistic rationale behind each component, researchers can effectively troubleshoot and optimize this powerful reaction, unlocking access to a wide array of valuable pyrazole-containing molecules for applications in research and development.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • De Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. [Link]

  • Hes-so, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • A2B Chem. (n.d.).
  • MDPI. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • Journal of Synthetic Chemistry. (2024).
  • Thieme. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction: A Mechanistic Perspective. Chemical Society Reviews. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • PubMed. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid from 4-bromo precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid from its 4-bromo Precursor

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 1-methyl-5-nitropyrazole-4-boronic acid, a valuable building block in contemporary drug discovery and medicinal chemistry. The described method focuses on the palladium-catalyzed Miyaura borylation of the readily accessible 4-bromo-1-methyl-5-nitropyrazole precursor. We delve into the mechanistic rationale behind the selection of reagents and conditions, offering field-proven insights to ensure reproducibility and high yield. This guide is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also a framework for troubleshooting and understanding the critical parameters of the transformation.

Introduction and Strategic Importance

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The functionalization of this core through carbon-carbon bond-forming reactions is a cornerstone of modern synthetic strategy. Among these, the Suzuki-Miyaura cross-coupling reaction is preeminent due to its exceptional functional group tolerance and reliability.[4] The successful execution of a Suzuki-Miyaura coupling is contingent on the availability of stable, reactive boronic acid or boronate ester building blocks.

1-Methyl-5-nitropyrazole-4-boronic acid (or its pinacol ester derivative) serves as a critical intermediate for introducing the nitropyrazole motif into complex molecules. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can act as a handle for further synthetic transformations.[5] However, the synthesis of such intermediates can be challenging due to the potential sensitivity of the nitro group to certain reaction conditions.

This document outlines a robust and optimized protocol for the synthesis of the pinacol ester of 1-methyl-5-nitropyrazole-4-boronic acid via Miyaura borylation, a method known for its mild conditions and broad substrate scope.[6][7][8]

Reaction Principle and Mechanistic Overview

The conversion of an aryl halide to an aryl boronate ester is most effectively achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 4-bromo-1-methyl-5-nitropyrazole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][8]

Overall Transformation:

The catalytic cycle, illustrated below, is a well-established process in organometallic chemistry.

Diagram: Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdBpin Ar-Pd(II)-Bpin (Ln) Transmetal->ArPdBpin RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 Catalyst Regeneration ArBpin_out Ar-Bpin Out RedElim->ArBpin_out ArX_in Ar-X In ArX_in->OxAdd B2pin2_in B₂pin₂ In B2pin2_in->Transmetal Base_in Base (e.g., KOAc) In Base_in->Transmetal XBpin_out X-Bpin Out

Caption: Catalytic cycle for the Miyaura borylation reaction.

Causality Behind Procedural Choices:

  • Palladium(0) Catalyst: The cycle initiates with a Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond.[7] Using a stable precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is common; it is reduced in situ to the active Pd(0) species.

  • Ligand (dppf): The bulky, electron-rich dppf ligand stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the product.[9]

  • Base (Potassium Acetate): A mild base like potassium acetate (KOAc) is crucial.[6][10] Its role is to activate the diboron reagent, likely by forming an acetato-palladium complex that is more reactive in the transmetalation step than the halide complex.[6] Stronger bases can promote competitive and undesirable Suzuki-Miyaura homocoupling of the product.

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is the reagent of choice as it is a stable solid that is easy to handle. The resulting pinacol boronate ester is generally robust, less prone to dehydration/trimerization than the free boronic acid, and can be easily purified by standard methods like column chromatography.[6]

Detailed Experimental Protocol

This protocol details the synthesis of 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester on a 5 mmol scale.

Materials and Equipment
  • Reagents:

    • 4-bromo-1-methyl-5-nitropyrazole (>97%)

    • Bis(pinacolato)diboron (B₂pin₂) (>98%)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

    • Potassium Acetate (KOAc), anhydrous, powdered (>99%)

    • 1,4-Dioxane, anhydrous (>99.8%, <50 ppm H₂O)

    • Ethyl acetate (reagent grade)

    • Hexanes (reagent grade)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Reflux condenser

    • Nitrogen or Argon gas inlet and bubbler

    • Septa

    • Syringes and needles

    • Rotary evaporator

    • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Silica gel for column chromatography

Reagent Quantities
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-bromo-1-methyl-5-nitropyrazole206.001.05.01.03 g
Bis(pinacolato)diboron253.941.26.01.52 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 (3 mol%)0.15122.5 mg
Potassium Acetate (KOAc)98.143.015.01.47 g
1,4-Dioxane---50 mL
Step-by-Step Synthesis Workflow

Diagram: Experimental Workflow

Workflow A 1. Setup & Inerting (Flask under N₂/Ar) B 2. Reagent Addition (Solids: Ar-Br, B₂pin₂, Pd cat., KOAc) A->B C 3. Solvent Addition (Anhydrous Dioxane) B->C D 4. Degassing (N₂ sparging or Freeze-Pump-Thaw) C->D E 5. Reaction (Heat to 90-100 °C, 12-24 h) D->E F 6. Workup (Cool, Filter, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (Final Product) G->H

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 1-Methyl-5-nitropyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Privileged Scaffold

1-Methyl-5-nitropyrazole-4-boronic acid is a key building block in contemporary drug discovery and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyrazole core, make it an attractive synthon for creating novel molecular architectures. However, these same electronic features present significant challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The judicious selection of a solvent system is paramount to achieving high yields and minimizing side reactions. This guide provides a comprehensive overview of the critical factors to consider when selecting a solvent for reactions involving 1-Methyl-5-nitropyrazole-4-boronic acid, complete with detailed protocols and mechanistic insights.

The primary challenges associated with this substrate are twofold: the potential for protodeboronation and the stability of the nitro group under reductive coupling conditions. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for electron-deficient boronic acids.[1][2] The choice of solvent, in conjunction with the base and catalyst system, can either exacerbate or mitigate this issue. Furthermore, the nitro group, while a powerful modulator of electronic properties, can be susceptible to reduction under certain palladium-catalyzed conditions.[3]

This document will guide the researcher through a logical workflow for solvent selection, from understanding the underlying chemical principles to implementing robust experimental protocols.

The Critical Role of the Solvent: A Mechanistic Perspective

In the context of Suzuki-Miyaura coupling, the solvent is not merely an inert medium but an active participant in the catalytic cycle. Its influence is multifaceted, impacting:

  • Catalyst Activation and Stability: The solvent can play a role in the activation of palladium precatalysts and the stabilization of the active Pd(0) species.[4]

  • Reagent Solubility: Ensuring the solubility of the boronic acid, the coupling partner, and the base is crucial for efficient reaction kinetics.

  • Modulation of Base Strength: The solvent can influence the effective strength of the base, which in turn affects the rate of transmetalation.[5]

  • Suppression of Side Reactions: A well-chosen solvent can minimize undesired pathways such as protodeboronation and nitro group reduction.[6]

The interplay of these factors is visually represented in the workflow diagram below.

G cluster_0 Solvent Selection Workflow A Initial Consideration: Reagent Solubility & Stability B Solvent Property Analysis: Polarity, Aproticity, Boiling Point A->B Evaluate C Compatibility Check: Boronic Acid, Palladium Catalyst, Base B->C Assess D Side Reaction Mitigation: Protodeboronation & Nitro Reduction C->D Consider E Final Solvent Selection D->E Optimize

Caption: Logical workflow for solvent selection in 1-Methyl-5-nitropyrazole-4-boronic acid reactions.

Solvent Properties and Their Implications: A Comparative Analysis

The choice of solvent will depend on the specific coupling partners and reaction conditions. Below is a table summarizing the properties of common solvents used in Suzuki-Miyaura reactions and their suitability for reactions with 1-Methyl-5-nitropyrazole-4-boronic acid.

SolventPolarity (Dielectric Constant)NatureBoiling Point (°C)Suitability and Rationale
Dioxane 2.2Aprotic Ether101Highly Recommended: Often used in a mixture with water. Good at dissolving organic reagents and compatible with a wide range of bases and palladium catalysts. The aqueous component is crucial for the boronic acid activation.[7][8]
Toluene 2.4Aprotic Aromatic111Recommended: A non-polar aprotic solvent that can be effective, particularly with stronger bases. May require a phase-transfer catalyst to facilitate the interaction between the aqueous base and the organic phase.
Tetrahydrofuran (THF) 7.6Aprotic Ether66Good, with Caution: A versatile solvent, but its lower boiling point may limit the reaction temperature. Can be effective for more reactive coupling partners.[5]
Dimethylformamide (DMF) 36.7Polar Aprotic153Use with Caution: A highly polar aprotic solvent that can promote high reaction rates. However, its high polarity can sometimes accelerate protodeboronation.[9] Careful optimization of base and temperature is required.
Acetonitrile (ACN) 37.5Polar Aprotic82Use with Caution: Similar to DMF, its high polarity can be a double-edged sword. It can be effective in certain cases but may increase the risk of side reactions.[9]
Alcohols (e.g., Isopropanol) 19.9Protic82Generally Not Recommended as Primary Solvent: Protic solvents can participate in and interfere with the catalytic cycle. They can, however, be used as co-solvents in some cases.
Water 80.1Protic100Essential Co-solvent: Water is typically required in combination with an organic solvent to facilitate the action of the inorganic base and the transmetalation step.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-5-nitropyrazole-4-boronic acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-Methyl-5-nitropyrazole-4-boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-5-nitropyrazole-4-boronic acid (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (2.0 - 3.0 equivalents) and the palladium catalyst (0.01 - 0.05 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water). The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Protocol Workflow Setup 1. Reaction Setup: Combine Boronic Acid & Aryl Bromide Inert 2. Inert Atmosphere: Evacuate & Backfill with N₂/Ar Setup->Inert Reagents 3. Add Reagents: Base & Palladium Catalyst Inert->Reagents Solvent 4. Add Solvent: Degassed Dioxane/Water Reagents->Solvent React 5. Heat Reaction: 80-100 °C with Stirring Solvent->React Monitor 6. Monitor Progress: TLC, LC-MS, or GC-MS React->Monitor Workup 7. Workup: Extraction & Washing Monitor->Workup Purify 8. Purification: Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often improve the efficiency of Suzuki-Miyaura couplings.[11] Increasing the reaction temperature or using a stronger base might also be beneficial.

  • Protodeboronation: If significant protodeboronation of the starting boronic acid is observed, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a less polar solvent system. Running the reaction at a lower temperature can also help to minimize this side reaction.[12]

  • Nitro Group Reduction: While generally stable, the nitro group can be reduced under certain conditions. If nitro group reduction is a problem, ensure the reaction is performed under a strictly inert atmosphere and consider using a milder catalyst system.

  • Use of Boronic Esters: In cases where protodeboronation is a persistent issue, using the corresponding pinacol ester of 1-Methyl-5-nitropyrazole-4-boronic acid can offer enhanced stability.[2][13]

Conclusion

The successful application of 1-Methyl-5-nitropyrazole-4-boronic acid in cross-coupling reactions is highly dependent on the careful selection of the reaction solvent. By understanding the mechanistic role of the solvent and its interplay with other reaction parameters, researchers can develop robust and high-yielding synthetic protocols. A systematic approach to solvent screening, guided by the principles outlined in this document, will enable the efficient synthesis of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. The Journal of Organic Chemistry. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Nitropyrazole Boronic Acids for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyrazole-containing scaffolds are of significant interest in medicinal chemistry due to their unique electronic properties and versatile synthetic utility. However, their elaboration via traditional cross-coupling methods can be time-consuming and inefficient. This application note provides a comprehensive guide to the use of microwave-assisted Suzuki-Miyaura coupling for the rapid and high-yield synthesis of biaryl nitropyrazoles from nitropyrazole boronic acids. We delve into the mechanistic rationale, provide a detailed and robust experimental protocol, offer guidance on parameter optimization, and present a troubleshooting guide for common challenges. This methodology significantly accelerates the synthesis of novel molecular entities, empowering researchers in drug discovery and development to expedite lead generation and optimization cycles.

Introduction: The Strategic Importance of Nitropyrazoles and Microwave Synthesis

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of a nitro group onto this heterocycle serves two strategic purposes: it modulates the electronic properties of the molecule, often influencing its biological activity, and it provides a versatile chemical handle for further synthetic transformations, most notably reduction to a primary amine.[1] Boronic acids have also become indispensable building blocks in the pharmaceutical industry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[2][3][4]

The Suzuki-Miyaura cross-coupling reaction is the cornerstone method for forging these critical biaryl linkages. However, conventional heating methods can lead to long reaction times, thermal degradation of sensitive substrates, and inconsistent yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[5] By utilizing microwave irradiation for direct, uniform, and rapid heating of the reaction mixture, MAOS dramatically reduces reaction times from hours or days to mere minutes.[6][7] This acceleration, combined with often-improved yields and selectivity, establishes MAOS as a key enabling technology for high-throughput synthesis and the rapid exploration of chemical space in drug discovery programs.[8]

Mechanism and Rationale: The Synergy of Microwave Heating and Palladium Catalysis

The efficiency of this protocol stems from the powerful synergy between palladium catalysis and microwave dielectric heating.

The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide coupling partner, forming a Pd(II) complex. The presence of electron-withdrawing groups, such as a nitro group, on the aryl halide can accelerate this rate-limiting step.[9][10]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate ester, generated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Base) PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents 1. Add Reactants (Nitropyrazole Boronic Acid, Aryl Halide, Base, Catalyst) to Microwave Vial start->reagents solvent 2. Add Solvent (e.g., Dioxane/H2O) reagents->solvent seal 3. Seal Vial and Place in Microwave Reactor solvent->seal irradiate 4. Microwave Irradiation (Set Time, Temp, Power) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Reaction Work-up (Quench, Extract, Dry) cool->workup purify 7. Purify Product (Flash Chromatography) workup->purify end End purify->end Signaling_Pathway cluster_pathway Conceptual Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Synthesized Nitropyrazole Derivative Inhibitor->Kinase2 Inhibits

Sources

Application Notes and Protocols for the One-Pot Borylation and Coupling of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Nitropyrazoles

Nitropyrazoles are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The pyrazole core is a common motif in numerous FDA-approved drugs, and the introduction of a nitro group provides a valuable synthetic handle for further functionalization.[1] This electron-withdrawing group can modulate the physicochemical properties of the molecule and serve as a precursor for other functional groups.[2] The direct C-H functionalization of the pyrazole ring, followed by cross-coupling, offers a highly efficient route to novel analogues for drug discovery and the development of advanced materials.[3]

Traditionally, the synthesis of functionalized pyrazoles involves multi-step sequences that can be time-consuming and generate significant waste. The advent of one-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, represents a significant advancement in chemical synthesis.[4][5] This approach improves efficiency, reduces solvent usage, and can lead to higher overall yields.[6] This application note provides a detailed guide to the one-pot iridium-catalyzed C-H borylation and subsequent palladium-catalyzed Suzuki-Miyaura coupling of nitropyrazoles, a powerful strategy for the rapid generation of diverse molecular scaffolds.

The Mechanistic Synergy: A Tale of Two Catalysts

The one-pot borylation and coupling of nitropyrazoles is a sophisticated process that relies on the orthogonal reactivity of two distinct transition metal catalysts: iridium for the C-H borylation and palladium for the subsequent Suzuki-Miyaura coupling. The success of this one-pot procedure hinges on the compatibility of the catalysts, reagents, and reaction conditions.

Part 1: Iridium-Catalyzed C-H Borylation

The initial step involves the regioselective activation and borylation of a C-H bond on the nitropyrazole ring. Iridium catalysts, particularly those supported by bipyridine-based ligands, have proven to be highly effective for this transformation.[5] The catalytic cycle is generally understood to proceed through an Ir(III)/Ir(V) cycle.[5]

The regioselectivity of the borylation is a critical consideration. For 4-nitropyrazole, C-H activation is guided to the 5-position. This preference is influenced by the electronic and steric environment of the pyrazole ring.[3]

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the nitropyrazole boronate ester is formed in situ, the reaction transitions to a palladium-catalyzed Suzuki-Miyaura cross-coupling.[7] This reaction couples the newly installed boronic ester with an aryl or heteroaryl halide. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate ester and reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst.[7]

The seamless integration of these two catalytic cycles in a single pot is a testament to the meticulous selection of compatible reagents and conditions that allow each catalyst to perform its role without interfering with the other.

Caption: Figure 1: Conceptual Workflow of One-Pot Borylation and Coupling.

Experimental Protocols

The following protocols are provided as a comprehensive guide for performing the one-pot borylation and Suzuki-Miyaura coupling of nitropyrazoles. These procedures have been synthesized from established methods for the C-H borylation of heterocycles and one-pot coupling reactions.[3][8]

Materials and Reagents
  • Nitropyrazole Substrate: e.g., 4-Nitro-1H-pyrazole

  • Borylating Agent: Bis(pinacolato)diboron (B2pin2)

  • Iridium Catalyst Precursor: [Ir(cod)OMe]2 (methoxy(1,5-cyclooctadiene)iridium(I) dimer)

  • Ligand for Borylation: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Aryl Halide Coupling Partner: e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene, etc.

  • Base: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Solvent: Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Degassed Water

Detailed Step-by-Step Methodology

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.

  • Reaction Setup (Borylation Step):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the nitropyrazole substrate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)OMe]2 (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of 0.2 M.

    • Stir the reaction mixture at 80-100 °C. Monitor the progress of the borylation by TLC or LC-MS. The reaction time can vary from 4 to 16 hours depending on the substrate.

  • In-Situ Suzuki-Miyaura Coupling:

    • Once the borylation is complete (as determined by the consumption of the starting nitropyrazole), cool the reaction mixture to room temperature.

    • To the same flask, add the aryl halide coupling partner (1.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and the base (e.g., K2CO3, 3.0 equiv).

    • Add degassed water (typically 10-20% of the total solvent volume).

    • Heat the reaction mixture to 90-110 °C and stir until the coupling reaction is complete (typically 2-12 hours), as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled nitropyrazole.

Data Presentation: Substrate Scope and Representative Yields

The one-pot borylation and coupling of nitropyrazoles is a versatile method that can be applied to a range of substrates. The following table summarizes representative examples with typical yields.

Nitropyrazole SubstrateAryl Halide Coupling PartnerBorylation ConditionsCoupling ConditionsProductYield (%)
4-Nitro-1H-pyrazole4-Bromotoluene[Ir(cod)OMe]2/dtbpy, B2pin2, Dioxane, 100°C, 12hPd(dppf)Cl2, K2CO3, H2O, 100°C, 6h4-Nitro-5-(p-tolyl)-1H-pyrazole78
4-Nitro-1H-pyrazole1-Bromo-4-fluorobenzene[Ir(cod)OMe]2/dtbpy, B2pin2, Dioxane, 100°C, 12hPd(PPh3)4, Cs2CO3, H2O, 90°C, 8h5-(4-Fluorophenyl)-4-nitro-1H-pyrazole72
3-Methyl-4-nitro-1H-pyrazole2-Bromopyridine[Ir(cod)OMe]2/dtbpy, B2pin2, THF, 80°C, 16hPd(dppf)Cl2, K2CO3, H2O, 90°C, 10h3-Methyl-4-nitro-5-(pyridin-2-yl)-1H-pyrazole65
1-Benzyl-4-nitropyrazole4-Bromoanisole[Ir(cod)OMe]2/dtbpy, B2pin2, Dioxane, 100°C, 10hPd(dppf)Cl2, K2CO3, H2O, 100°C, 4h1-Benzyl-5-(4-methoxyphenyl)-4-nitropyrazole85

Logical Relationships in Reaction Optimization

The efficiency and selectivity of the one-pot borylation and coupling of nitropyrazoles are governed by a complex interplay of various reaction parameters. The following diagram illustrates the key relationships to consider during reaction optimization.

Optimization_Logic Figure 2: Key Optimization Parameters and Their Interdependencies cluster_params Reaction Parameters Yield Overall Yield Selectivity Regioselectivity Reaction_Time Reaction Time Ir_Catalyst Iridium Catalyst Loading Ir_Catalyst->Yield Ir_Catalyst->Selectivity Ir_Catalyst->Reaction_Time Pd_Catalyst Palladium Catalyst Loading & Type Pd_Catalyst->Yield Pd_Catalyst->Reaction_Time Ligand Ligand Choice (Ir & Pd) Ligand->Yield Ligand->Selectivity Ligand->Reaction_Time Base Base Strength & Type Base->Yield Base->Reaction_Time Solvent Solvent Polarity & Aproticity Solvent->Yield Solvent->Reaction_Time Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->Reaction_Time Substrate Substrate Sterics & Electronics Substrate->Yield Substrate->Selectivity Substrate->Reaction_Time

Caption: Figure 2: Key Optimization Parameters and Their Interdependencies.

Conclusion and Future Outlook

The one-pot borylation and coupling of nitropyrazoles is a robust and efficient method for the synthesis of a diverse range of functionalized heterocyclic compounds. This approach offers significant advantages over traditional multi-step syntheses in terms of reaction efficiency, atom economy, and reduced waste. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic strategy in their own research endeavors. Further investigations into expanding the substrate scope, developing more sustainable catalyst systems, and applying this methodology to the synthesis of complex drug candidates will undoubtedly continue to drive innovation in the field.

References

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

  • Ros, A., Fernández-Ibáñez, M. Á., & Maciá, B. (2020). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 18(4), 659-663. [Link]

  • Müller, T. J. J. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1433. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling. Chemical Communications, 53(68), 9364-9367. [Link]

  • Gevorgyan, A., Seshadri, T., Langer, P. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-15. [Link]

  • Perepichka, I., & Perepichka, D. F. (Eds.). (2015). Handbook of pyrazole chemistry. John Wiley & Sons. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-Catalyzed Borylation via C-H activation. [Link]

  • Various Authors. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Elguero, J. (2009). Nitropyrazoles (review). ResearchGate. [Link]

  • Pandarus, V., Gingras, G., Béland, F., Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 844–850. [Link]

  • Combined 'One-pot' Borylation and Coupling. (2026). WordPress. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034. [Link]

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Methodologies for Purity Assessment of Nitropyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Nitropyrazole boronic esters, a critical class of reagents in cross-coupling reactions, present unique analytical challenges due to their inherent reactivity and potential for hydrolysis. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of these valuable compounds. We will explore the rationale behind methodological choices, present a detailed, optimized protocol, and compare its performance against alternative analytical techniques, providing the supporting data necessary for informed decision-making in your laboratory.

The Analytical Challenge: Stabilizing Nitropyrazole Boronic Esters

The primary hurdle in the analysis of boronic esters is their susceptibility to hydrolysis, converting the ester back to the corresponding boronic acid.[1][2] This degradation can occur in the sample diluent or on the HPLC column itself, leading to inaccurate purity assessments.[2] Consequently, the development of a reliable HPLC method hinges on mitigating this hydrolysis.

Our investigation and a review of the current literature indicate that a reversed-phase HPLC (RP-HPLC) method, when carefully optimized, offers a powerful solution. The key lies in the strategic selection of the stationary phase and mobile phase conditions to create an environment that minimizes on-column hydrolysis.[3]

Comparative Analysis of Analytical Techniques

While HPLC is a versatile and widely adopted technique for purity analysis, it is essential to consider its performance in the context of other available methods.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are viable alternatives, each with distinct advantages and limitations.

Parameter Optimized RP-HPLC Method Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of the NMR signal intensity relative to a certified internal standard.
Specificity High; can be optimized by altering the stationary and mobile phases to resolve the analyte from impurities.[5]Very high, particularly with a mass spectrometer detector that provides mass-to-charge ratio information.[4]High structural resolution, though signal overlap can be a challenge in complex mixtures.[4]
Sensitivity (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL (for specific impurities)[4]~0.05 - 0.1% (impurity dependent)[4]
Precision (%RSD) < 2%[4]< 5-10% (at low levels)[4]< 1%[4]
Key Advantage Widely accessible, high precision, and adaptable for various compounds.[6]Excellent for volatile impurities and provides structural information for impurity identification.[4]A primary method that provides absolute purity determination without the need for a reference standard of the analyte.[4]
Key Limitation Potential for on-column hydrolysis of boronic esters if not properly controlled.[2]Requires derivatization for non-volatile compounds like boronic acids and can cause thermal degradation.[4]Lower sensitivity compared to chromatographic techniques and requires specialized equipment and expertise.[5]

Recommended HPLC Protocol for Nitropyrazole Boronic Esters

This protocol is designed to provide a robust and reliable method for the purity determination of nitropyrazole boronic esters, with a focus on minimizing on-column hydrolysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm particle size. The use of a column with low residual silanol activity is critical to reducing on-column hydrolysis.[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile (aprotic diluent to prevent hydrolysis in the sample vial)[1]

  • Nitropyrazole Boronic Ester Sample

  • Reference Standard (if available)

Chromatographic Conditions
Parameter Condition
Column Temperature 35°C
Flow Rate 1.2 mL/min
Injection Volume 2 µL
Autosampler Temperature 4°C
Detection Wavelength 220 nm
Gradient Program Time (min)
0.0
0.4
5.4
7.0
7.2
10.0

This gradient is a starting point and may require optimization based on the specific nitropyrazole boronic ester being analyzed.

Sample Preparation
  • Accurately weigh approximately 10 mg of the nitropyrazole boronic ester sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile. This will yield a concentration of approximately 100 µg/mL.

  • If a reference standard is available, prepare a standard solution in the same manner.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.[4]

Causality Behind Experimental Choices
  • Stationary Phase: The Waters XTerra MS C18 column is recommended due to its hybrid particle technology, which provides excellent stability and low silanol activity, thereby minimizing the acidic sites that can catalyze hydrolysis.[2][3]

  • Mobile Phase: A simple water/acetonitrile gradient without a pH modifier is employed. The absence of acidic additives like formic or trifluoroacetic acid is intentional to prevent acid-catalyzed hydrolysis on the column.[2][3]

  • Temperature: A slightly elevated column temperature of 35°C can improve peak shape and reduce viscosity, while being moderate enough to not significantly accelerate degradation.[2]

  • Sample Diluent: The use of an aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of the boronic ester before injection.[1]

Visualizing the Workflow

A logical workflow is essential for systematic HPLC method development and validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation in Aprotic Diluent SystemSuitability System Suitability (≤ 2.0% RSD) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability SampleAnalysis Sample Injection and Data Acquisition SystemSuitability->SampleAnalysis If Pass Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: A streamlined workflow for the HPLC purity analysis of nitropyrazole boronic esters.

Alternative Approaches and Their Rationale

While the optimized RP-HPLC method is robust, certain situations may call for alternative strategies.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar nitropyrazole boronic esters or their corresponding boronic acids that show poor retention in reversed-phase, HILIC is a powerful alternative.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[9][10]

Post-Column Derivatization with Alizarin

For selective and sensitive detection of boronic acids (the primary degradant), post-column derivatization with alizarin can be employed.[11][12] After the chromatographic separation, the column effluent is mixed with an alizarin solution. The resulting fluorescent complex is then detected by a fluorescence detector, offering high selectivity for boronic acid species.[12][13]

Derivatization_Workflow HPLC_Separation HPLC Separation of Analytes Post_Column_Reactor Post-Column Mixing with Alizarin Reagent HPLC_Separation->Post_Column_Reactor Fluorescence_Detection Fluorescence Detection (λex ~469 nm, λem ~610 nm) Post_Column_Reactor->Fluorescence_Detection Data_Analysis Data Analysis and Quantification Fluorescence_Detection->Data_Analysis

Caption: Workflow for selective detection of boronic acids using post-column derivatization.

Conclusion

The purity analysis of nitropyrazole boronic esters by HPLC requires a carefully considered approach to mitigate their hydrolytic instability. The presented optimized RP-HPLC method, utilizing a low-silanol activity column and a neutral mobile phase, provides a reliable and robust solution for routine quality control. However, for specific challenges such as highly polar analytes or the need for enhanced selectivity for degradants, alternative techniques like HILIC or post-column derivatization offer valuable tools in the analytical chemist's arsenal. By understanding the principles and rationale behind these methods, researchers can confidently select and implement the most appropriate strategy to ensure the quality and integrity of their synthetic intermediates.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.org.
  • Unknown. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Unknown. (2012, March 16).
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SSRN. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis.
  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Taylor & Francis. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • Unknown. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Royal Society of Chemistry. (2013, May 9). 16 - Analytical Methods.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-5-nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in the synthesis and application of pyrazole-based heterocycles, particularly 1-methyl-5-nitropyrazole derivatives, a comprehensive understanding of their behavior under mass spectrometric analysis is paramount. These compounds, with their prevalence in medicinal chemistry and materials science, demand rigorous characterization, where fragmentation patterns serve as molecular fingerprints.

This guide provides an in-depth comparison of the mass spectrometric fragmentation of 1-methyl-5-nitropyrazole derivatives under two common ionization techniques: Electron Impact (EI) and Electrospray Ionization (ESI). By delving into the causality behind the observed fragmentation pathways, this document aims to equip researchers with the expertise to confidently interpret mass spectra, distinguish between isomers, and validate the structures of their synthesized molecules.

The Dichotomy of Ionization: Electron Impact vs. Electrospray Ionization

The choice of ionization technique is a critical first step in any mass spectrometry experiment, fundamentally influencing the type and extent of fragmentation observed. For 1-methyl-5-nitropyrazole derivatives, the hard ionization of EI and the soft ionization of ESI provide complementary structural information.

  • Electron Impact (EI) Ionization: This technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and inducing extensive fragmentation.[1] The resulting mass spectrum is rich in fragment ions, offering a detailed structural puzzle to be pieced together. EI is often coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2] This method typically produces protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation, making it ideal for determining the molecular weight of the analyte.[3] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced through collision-induced dissociation (CID), providing targeted structural information. ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).

The following sections will dissect the characteristic fragmentation patterns of 1-methyl-5-nitropyrazole derivatives under both EI and ESI conditions, providing a comparative analysis to aid in structural confirmation.

Electron Impact (EI) Fragmentation: A Cascade of Characteristic Losses

Under the high-energy conditions of Electron Impact ionization, 1-methyl-5-nitropyrazole and its derivatives undergo a series of predictable fragmentation events, primarily driven by the presence of the nitro group and the pyrazole ring structure. The fragmentation of 1-methyl-5-nitropyrazole (Compound 30 ) serves as a representative example.[4]

A key feature of the EI mass spectrum of nitropyrazoles is the initial loss of the nitro group (NO₂) or nitric oxide (NO).[5] For 1-methyl-5-nitropyrazole, the fragmentation cascade is often initiated by the loss of a nitro group, followed by rearrangements and further cleavages of the pyrazole ring.

A notable characteristic of the fragmentation of 1-methyl-5-nitropyrazole is the "ortho effect" observed between the adjacent methyl and nitro groups.[5] This proximity can lead to specific rearrangement reactions that are not observed in its isomers (1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole).

Below is a generalized fragmentation pathway for 1-methyl-5-nitropyrazole under EI, based on published schemes.[4][5]

M 1-Methyl-5-nitropyrazole (M•+) m/z 127 A [M - NO₂]⁺ m/z 81 M->A - NO₂ B [M - NO]⁺ m/z 97 M->B - NO C [M - O]⁺ m/z 111 M->C - O D m/z 54 A->D - HCN E m/z 42 B->E - HCN, -H

Caption: Generalized EI Fragmentation Pathway of 1-Methyl-5-nitropyrazole.

Comparative Analysis with Isomers:

The fragmentation patterns of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole differ significantly from the 5-nitro isomer, primarily due to the absence of the ortho effect.[5] These differences in fragmentation can be instrumental in the unambiguous identification of positional isomers, a common challenge in synthetic chemistry.

Precursor Ion1-Methyl-5-nitropyrazole (m/z 127)1-Methyl-3-nitropyrazole (m/z 127)1-Methyl-4-nitropyrazole (m/z 127)
Key Fragments (m/z) 81, 97, 111, 54, 4297, 81, 80, 54, 53, 52, 43, 42111, 97, 81, 80, 52, 42
Characteristic Losses -NO₂, -NO, -O-NO, -HCN-O, -NO, -HCN, -N₂

Table 1. Comparison of key fragment ions observed in the EI mass spectra of 1-methyl-nitropyrazole isomers. Data synthesized from published fragmentation schemes.[5]

Electrospray Ionization (ESI) Fragmentation: Targeted Structural Insights through MS/MS

In contrast to the extensive fragmentation seen in EI, ESI typically yields a prominent protonated molecule, [M+H]⁺, for 1-methyl-5-nitropyrazole derivatives. This provides a clear determination of the molecular weight. Structural information is then gleaned through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

The primary fragmentation pathway observed in the ESI-MS/MS of protonated nitropyrazoles is the collisionally induced loss of the NO₂ radical. This fragmentation is a key diagnostic tool for identifying this class of compounds.

The fragmentation of the protonated molecule can be influenced by the site of protonation. For nitropyrazoles, protonation is expected to occur on one of the ring nitrogen atoms. The subsequent fragmentation pathways can provide subtle clues about the substitution pattern on the pyrazole ring.

M_H Protonated 1-Methyl-5-nitropyrazole [M+H]⁺ A [M+H - NO₂]⁺ M_H->A - NO₂ B Further Fragments A->B - HCN, etc.

Caption: Generalized ESI-MS/MS Fragmentation of 1-Methyl-5-nitropyrazole.

Positive vs. Negative Ion Mode:

While positive ion mode ESI is more common for nitrogen-containing heterocycles, negative ion mode can also provide valuable information, particularly for compounds with acidic protons or those that can readily form stable anions. In negative ion mode, deprotonated molecules, [M-H]⁻, would be the primary ion observed. The fragmentation of this ion would likely proceed through different pathways compared to the protonated molecule. For nitroaromatic compounds in negative ESI-MS, losses of NO and NO₂ have been observed.[6]

Experimental Protocols

To facilitate the replication and adaptation of these analytical techniques, the following are detailed, step-by-step methodologies for the GC-MS and LC-MS/MS analysis of 1-methyl-5-nitropyrazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile and thermally stable 1-methyl-5-nitropyrazole derivatives.

Workflow Diagram:

SamplePrep Sample Preparation (Dissolution in a volatile solvent) Injection GC Injection (Split/Splitless) SamplePrep->Injection Separation Chromatographic Separation (Capillary GC column) Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: GC-MS Experimental Workflow.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 1-methyl-5-nitropyrazole derivative.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.[7]

    • Mass Spectrometer: Agilent 5973N or equivalent mass selective detector.[7]

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C. For trace analysis, a splitless injection is preferred.[8]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the 1-methyl-5-nitropyrazole derivative based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions.

    • Compare the observed fragmentation pattern with theoretical pathways and library spectra (e.g., NIST/Wiley) for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of a broader range of 1-methyl-5-nitropyrazole derivatives, including those with lower volatility or thermal stability.

Workflow Diagram:

SamplePrep Sample Preparation (Dissolution in mobile phase) Injection LC Injection SamplePrep->Injection Separation Chromatographic Separation (Reversed-phase HPLC/UHPLC) Injection->Separation Ionization Electrospray Ionization (ESI) (Positive/Negative Mode) Separation->Ionization MS1 Precursor Ion Selection (Quadrupole 1) Ionization->MS1 CID Collision-Induced Dissociation (Collision Cell) MS1->CID MS2 Fragment Ion Analysis (Quadrupole 3/TOF) CID->MS2 Detection Detection & Data Acquisition MS2->Detection

Caption: LC-MS/MS Experimental Workflow.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 1-methyl-5-nitropyrazole derivative.

    • Dissolve the sample in 1 mL of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Perform serial dilutions to achieve a final concentration suitable for LC-MS/MS analysis (typically in the ng/mL to low µg/mL range).

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera UHPLC or equivalent.[9]

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole or QTOF mass spectrometer.[9]

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 5% B, hold for 1 minute.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • IonSpray Voltage: +4500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • MS/MS Method:

      • Survey Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ ion.

      • Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and scan for fragment ions. The collision energy should be optimized for each compound but a starting range of 15-35 eV is recommended.

  • Data Analysis:

    • Identify the precursor ion in the MS1 spectrum.

    • Analyze the product ion spectrum (MS2) to identify characteristic fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses.

    • For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions.

Conclusion: A Synergistic Approach to Structural Elucidation

The mass spectrometric fragmentation of 1-methyl-5-nitropyrazole derivatives is a rich field of study, offering a wealth of structural information to the discerning analyst. Electron Impact and Electrospray Ionization are not competing techniques but rather complementary tools in the analytical chemist's arsenal.

  • EI-MS provides a detailed fragmentation map, invaluable for isomer differentiation and for confirming the core structure of the molecule.

  • ESI-MS/MS offers a clear determination of the molecular weight and allows for targeted fragmentation studies that can confirm the presence of specific functional groups and provide insights into the connectivity of the molecule.

By leveraging the strengths of both techniques and understanding the underlying principles of fragmentation, researchers can approach the structural characterization of novel 1-methyl-5-nitropyrazole derivatives with a high degree of confidence and scientific rigor. This guide serves as a foundational resource, empowering scientists to navigate the complexities of mass spectral interpretation and accelerate their research and development endeavors.

References

  • A complete list of references with full citations and clickable URLs will be provided in the final document.

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Definitive Guide to Validating Regioselectivity: 1-Methyl-3-Nitro vs. 1-Methyl-5-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regioselectivity in 1-Methyl-5-Nitro vs. 1-Methyl-3-Nitro Isomers Content Type: Technical Comparison & Validation Guide Audience: Application Scientists, Medicinal Chemists, Process Chemists

Executive Summary: The Regioselectivity Challenge

In the structural optimization of pyrazole-based pharmacophores, the precise location of the nitro group is critical for Structure-Activity Relationship (SAR) profiles. The N-methylation of 3-nitropyrazole is a classic regioselectivity problem that yields a mixture of two isomers:

  • 1-Methyl-3-nitropyrazole (1,3-isomer): The thermodynamically stable product where the alkyl group is distal to the nitro group.

  • 1-Methyl-5-nitropyrazole (1,5-isomer): The kinetically favored or sterically congested product where the alkyl group is proximal to the nitro group.

Distinguishing these isomers is notorious because they share identical molecular weights (MW 127.[1]10) and similar polarity. This guide provides a self-validating analytical workflow to conclusively identify each isomer, prioritizing Nuclear Overhauser Effect (NOE) spectroscopy as the "smoking gun" for structural assignment.

Synthesis Context & Mechanism

The ambiguity arises from the annular tautomerism of the starting material, 3(5)-nitropyrazole. Under basic alkylation conditions (e.g., MeI/K₂CO₃), the pyrazolate anion can be attacked at either nitrogen.[1]

  • Electronic Control: The N adjacent to the electron-withdrawing nitro group is less nucleophilic, typically favoring the 1,3-isomer.

  • Steric/Coordination Control: Specific solvents or chelating bases can shift the ratio toward the 1,5-isomer.[1]

Figure 1: Methylation Pathways and Isomer Formation

MethylationPathways Start 3(5)-Nitropyrazole (Tautomeric Eq.) Anion Pyrazolate Anion (Delocalized) Start->Anion Deprotonation (Base) Isomer13 1-Methyl-3-nitropyrazole (Major Product) Anion->Isomer13 Attack at N(distal) (Sterically favored) Isomer15 1-Methyl-5-nitropyrazole (Minor Product) Anion->Isomer15 Attack at N(proximal) (Sterically hindered)

Caption: Divergent alkylation pathways of the 3-nitropyrazolate anion yielding 1,3- and 1,5-regioisomers.

The Self-Validating Analytical System

To ensure scientific integrity, do not rely on a single data point (like melting point) which can vary with purity. Use this triangulation method:

A. The "Smoking Gun": 1D NOE / 2D NOESY

This is the most robust method for assignment.[1] The spatial proximity of the N-methyl group to the ring substituent at position 5 is the determinant.

  • 1-Methyl-3-nitropyrazole:

    • Structure: The N-Methyl group (N1) is adjacent to a Proton (H5) .

    • Observation: Irradiation of the N-Me signal results in a Strong NOE enhancement of the H5 aromatic proton.

  • 1-Methyl-5-nitropyrazole:

    • Structure: The N-Methyl group (N1) is adjacent to the Nitro group (NO₂) .

    • Observation: Irradiation of the N-Me signal results in NO enhancement of any adjacent ring proton (as the closest proton is H4, which is too distant for a strong signal).

B. Proton NMR ( H NMR) Fingerprinting

While chemical shifts vary by solvent, the coupling patterns and relative shifts provide supporting evidence.[1]

Feature1-Methyl-3-nitropyrazole1-Methyl-5-nitropyrazoleMechanistic Reason
N-Me Signal ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

~4.0 ppm

~4.1–4.2 ppm
Deshielding by adjacent NO₂ in the 1,5-isomer.
Ring Protons H4 and H5H3 and H4Numbering changes based on N1.
Coupling (

)

~2.5 Hz

~2.0 Hz
Vicinal coupling is similar, but H5 is typically more downfield.
H5 Shift Downfield (

7.8-8.0 ppm)
N/A (Substituted) H5 is adjacent to N1 (deshielding zone).
C. 13C NMR Distinctions[1][2][3]
  • 1,3-Isomer: The carbon bearing the nitro group (C3) is chemically distinct from C5. C5 appears as a CH resonance.[1]

  • 1,5-Isomer: The carbon bearing the nitro group (C5) is adjacent to N1. This typically shifts the C-NO₂ signal downfield relative to the 1,3-isomer.

Experimental Protocols

Protocol 1: Regioselective Separation (TLC/Column)

The isomers have distinct dipole moments due to the vector alignment of the N-Me and Nitro groups.

  • Stationary Phase: Silica Gel 60 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase: Hexane/Ethyl Acetate (Gradient 80:20 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     60:40).
    
  • Elution Order:

    • 1-Methyl-5-nitropyrazole (High

      
      ):  The adjacent nitro and methyl groups create a "pseudo-ortho" effect, partially cancelling the dipole and reducing interaction with silica.
      
    • 1-Methyl-3-nitropyrazole (Low

      
      ):  The 1,3-substitution allows for a larger net dipole and stronger interaction with the stationary phase.
      
Protocol 2: NOE Validation Workflow
  • Sample Prep: Dissolve 10 mg of isolated isomer in 0.6 mL DMSO-

    
     (preferred for solubility and distinct shifts).
    
  • Acquisition: Run a standard ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H spectrum to locate the N-Me singlet (typically 3.9–4.2 ppm).
    
  • NOE Experiment:

    • Select the N-Me frequency for selective irradiation.

    • Set mixing time (

      
      ) to 500 ms.
      
  • Analysis:

    • Positive Result: Enhancement of a doublet aromatic peak

      
      Confirms 1,3-isomer  (Interaction with H5).
      
    • Negative Result: No enhancement of aromatic peaks

      
      Confirms 1,5-isomer  (Interaction blocked by NO₂).
      
Figure 2: NOE Interaction Logic

NOE_Logic cluster_13 1-Methyl-3-nitropyrazole cluster_15 1-Methyl-5-nitropyrazole NMe_13 N-Methyl (Pos 1) NOE_13 STRONG NOE SIGNAL NMe_13->NOE_13 H5_13 Proton H5 (Pos 5) NOE_13->H5_13 < 3.0 Å Distance NMe_15 N-Methyl (Pos 1) NOE_15 NO SIGNAL to Ring H NMe_15->NOE_15 Nitro_15 Nitro Group (Pos 5) H4_15 Proton H4 (Pos 4) NOE_15->Nitro_15 Steric Clash

Caption: Visualizing the spatial constraints that allow NOE spectroscopy to distinguish the 1,3-isomer (H5 proximity) from the 1,5-isomer (Nitro proximity).

Physical Properties Reference

Use these values as secondary confirmation after NMR validation.

Property1-Methyl-3-nitropyrazole1-Methyl-5-nitropyrazole
Melting Point 80–82 °C (Typical)Distinct (Often lower or oil depending on purity)
TLC Polarity More Polar (Lower

)
Less Polar (Higher

)
Solubility Moderate in EtOHHigh in EtOH/DCM

Note: Melting points for these specific isomers can vary based on recrystallization solvents.[1] Always prioritize NMR data over physical constants.

References

  • Dalinger, I. L., et al. (2013).[1] "Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole and Its N-Methyl Derivative." Journal of Heterocyclic Chemistry, 50(4), 911-924.[1] Link[1]

  • Kuehl, V. A., et al. (2023).[1][2] "Synthesis and energetic properties of N-methacrylated 3,4-and 3,5-dinitropyrazole." Journal of Energetic Materials, 41(4), 580-594.[1][2] Link[1]

  • Claramunt, R. M., et al. (1988).[1] "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry, 66(5), 1141-1146.[1] Link[1]

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer.[1] (Foundational text on nitroazole shifts).

Sources

Crystal structure data for nitropyrazole boronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of Nitropyrazole Boronic Acid Derivatives: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. The crystal structure provides invaluable insights into the intermolecular interactions that govern a compound's physical properties and biological activity. This guide offers a comparative analysis of the crystal structure data for nitropyrazole and boronic acid derivatives, two classes of compounds that hold significant promise in various scientific fields. By examining the structural features of these individual components, we can extrapolate and predict the crystallographic characteristics of their combined derivatives, the nitropyrazole boronic acids.

The Synergy of Nitropyrazoles and Boronic Acids

Nitropyrazoles are a class of heterocyclic compounds recognized for their diverse applications, ranging from energetic materials to pharmaceuticals.[1][2][3][4] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the pyrazole ring. This often leads to enhanced biological activity and unique physical characteristics.

Boronic acids and their derivatives, on the other hand, have emerged as indispensable tools in organic synthesis and medicinal chemistry.[5] Their ability to form reversible covalent bonds with diols makes them excellent sensors for carbohydrates, while their role as enzyme inhibitors has been extensively explored in drug discovery.[6][7] The boronic acid moiety is a versatile functional group that can engage in a variety of intermolecular interactions, most notably strong hydrogen bonds.

The combination of a nitropyrazole scaffold with a boronic acid functional group is a compelling strategy for the design of novel molecules with potentially synergistic properties. The electron-withdrawing nature of the nitropyrazole core could enhance the Lewis acidity of the boronic acid, potentially leading to stronger interactions with biological targets. Understanding the solid-state structure of these hybrid molecules is a critical step in unlocking their full potential.

A Comparative Look at Crystal Structures

Due to the limited availability of crystal structure data for molecules containing both a nitropyrazole and a boronic acid group, this guide will analyze the crystallographic features of each component separately. This comparative approach will allow us to build a foundational understanding and make informed predictions about the crystal structures of their derivatives.

The Crystal Packing of Nitropyrazole Derivatives

The crystal structures of nitropyrazole derivatives are largely dictated by the interplay of hydrogen bonding involving the pyrazole ring's N-H group and π-π stacking interactions between the aromatic rings. The nitro group also plays a crucial role in directing the crystal packing through N—H⋯O and C—H⋯O hydrogen bonds.

For instance, in the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, N—H⋯N hydrogen bonds and π-stacking interactions are the dominant forces, creating a complex supramolecular framework.[8] The bond lengths and angles within the pyrazole ring are consistent with those of other substituted pyrazoles.[1]

The Supramolecular Assembly of Boronic Acid Derivatives

Phenylboronic acid serves as an excellent model for understanding the crystal engineering of boronic acid derivatives. Its crystal structure is characterized by the formation of dimeric units through a pair of O—H⋯O hydrogen bonds between the boronic acid groups.[9][10][11][12] These dimers then further assemble into an extended hydrogen-bonded network.[11] The molecule is generally planar, with the boron atom adopting a sp2-hybridized state.[11]

Predicting the Crystal Structure of Nitropyrazole Boronic Acids

By combining the structural insights from nitropyrazoles and boronic acids, we can hypothesize the key features of a hypothetical nitropyrazole boronic acid crystal structure. We can anticipate a rich network of intermolecular interactions, including:

  • Boronic acid dimerization: The formation of strong O—H⋯O hydrogen bonds between the boronic acid moieties is highly probable.

  • Pyrazole N-H hydrogen bonding: The pyrazole N-H group is likely to act as a hydrogen bond donor, interacting with the nitro group's oxygen atoms or the boronic acid's hydroxyl groups.

  • Nitro group interactions: The oxygen atoms of the nitro group will likely act as hydrogen bond acceptors.

  • π-π stacking: The aromatic pyrazole rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The interplay and potential competition between these different interactions will ultimately determine the final crystal packing arrangement.

Data at a Glance: Crystallographic Parameters

CompoundSpace GroupKey Intermolecular InteractionsReference
Phenylboronic acidIba2O—H⋯O hydrogen bonds forming dimers and layers.[9][10]
5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazoleP212121N—H⋯N hydrogen bonds and π-stacking interactions.[8]
4-Nitropyrazole-3-carboxylic acid complexesVariesStrong hydrogen bonds involving carboxylate and nitro groups.[13]
Azido- and Nitratoalkyl NitropyrazolesVariesHydrogen bonds involving the nitro group and C-H donors.[1]
1-Methoxymethyl-3,4,5-trinitropyrazoleR3-[2]

Experimental Protocols: Synthesis and Crystallization

General Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles typically involves the nitration of a pyrazole precursor. A common method is the reaction of pyrazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid.[3][4][14][15] The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity of the nitration.

Step-by-Step Protocol:

  • Dissolve the starting pyrazole in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the solution in an ice bath.

  • Slowly add the nitrating agent (e.g., a mixture of fuming nitric acid and fuming sulfuric acid) while maintaining a low temperature.[14]

  • Allow the reaction to proceed at a specific temperature for a set period.[14]

  • Carefully pour the reaction mixture onto ice to precipitate the nitropyrazole product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure nitropyrazole.

General Synthesis of Aryl Boronic Acid Pinacol Esters

A widely used method for the synthesis of aryl boronic acids is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron.[5][16]

Step-by-Step Protocol:

  • In a reaction vessel, combine the aryl halide (e.g., a bromo-nitropyrazole), bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

  • Add a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • After cooling, dilute the reaction mixture with a solvent such as ethyl acetate and wash with water.

  • Dry the organic layer, concentrate it under vacuum, and purify the residue by column chromatography to yield the desired aryl boronic acid pinacol ester.

Obtaining Single Crystals for X-ray Diffraction

Growing high-quality single crystals is often the most challenging step in crystal structure determination. A common and effective technique is slow evaporation.

Step-by-Step Protocol:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few small holes) to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days or weeks for the formation of single crystals.

Visualizing the Path to Nitropyrazole Boronic Acids

Synthesis_Workflow Synthesis Workflow for Nitropyrazole Boronic Acids cluster_nitration Nitropyrazole Synthesis cluster_borylation Boronic Ester Synthesis cluster_hydrolysis Final Product pyrazole Pyrazole nitration Nitration (HNO3/H2SO4) pyrazole->nitration nitropyrazole Halogenated Nitropyrazole nitration->nitropyrazole borylation Miyaura Borylation nitropyrazole->borylation diboron Bis(pinacolato)diboron diboron->borylation catalyst Pd Catalyst Base catalyst->borylation boronic_ester Nitropyrazole Boronic Acid Pinacol Ester borylation->boronic_ester hydrolysis Hydrolysis boronic_ester->hydrolysis boronic_acid Nitropyrazole Boronic Acid hydrolysis->boronic_acid

Caption: A potential synthetic route to nitropyrazole boronic acids.

Envisioning the Crystal Packing

Intermolecular_Interactions Predicted Intermolecular Interactions mol1 Nitropyrazole Boronic Acid mol2 Nitropyrazole Boronic Acid mol1:s->mol2:n π-π Stacking mol3 Nitropyrazole Boronic Acid mol1:e->mol3:w O-H···O (Dimer) mol4 Nitropyrazole Boronic Acid mol1:ne->mol4:sw N-H···O(Nitro) mol2:e->mol4:w O-H···O (Dimer) mol3:s->mol4:n π-π Stacking

Caption: Key intermolecular interactions in a hypothetical crystal.

Alternatives and Broader Context

While this guide focuses on nitropyrazole boronic acids, it is important to consider alternative heterocyclic boronic acids, such as those derived from imidazole or triazole. These compounds may exhibit different hydrogen bonding patterns and electronic properties, offering a broader chemical space for drug design.

Furthermore, the concept of replacing a nitro group with a boronic acid moiety is a recognized strategy in medicinal chemistry.[17][18] This bioisosteric replacement can alter a molecule's binding interactions, solubility, and metabolic stability, potentially leading to improved drug candidates. For example, boronic acid derivatives have been investigated as inhibitors of AmpC β-lactamase, an enzyme that confers antibiotic resistance to bacteria.[6] The unique electronic and structural features of nitropyrazole boronic acids could make them particularly interesting candidates for such applications.

Conclusion

The exploration of nitropyrazole boronic acid derivatives represents a promising frontier in medicinal chemistry and materials science. While direct crystallographic data may be sparse, a thorough understanding of the structural characteristics of their constituent parts provides a solid foundation for predicting their behavior in the solid state. This guide has provided a comparative framework, experimental protocols, and a forward-looking perspective to aid researchers in the design, synthesis, and characterization of these novel and potentially impactful compounds. The continued investigation into their crystal structures will undoubtedly pave the way for the rational design of next-generation therapeutics and functional materials.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

  • (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. [Link]

  • Vuković, K., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 296–304. [Link]

  • Heil, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

  • Li, H., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

  • Fedyanin, I. A., et al. (2021). Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 450–454. [Link]

  • Tondi, D., et al. (2008). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(10), 3011–3015. [Link]

  • ResearchGate. The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. [Link]

  • Kim, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6828. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

  • PubChem. 4-nitro-1H-pyrazole. [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. [Link]

  • CCDC. CSD Tools in Action: Cocrystal Design and Structural Features Analysis. [Link]

  • Hu, C., et al. (2012). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bpz). Chemical Communications, 48(83), 10312–10314. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • Šlechta, P., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • NIST. Pyrazole, 3-nitro-. [Link]

  • ResearchGate. Review on synthesis of nitropyrazoles. [Link]

  • PubChem. 1H-Pyrazole-4-boronic acid. [Link]

  • Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Šlechta, P., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Domagała, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [Link]

  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Bakulev, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10][11]triazin-7(6H). Molecules. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]

  • Chem-space. Understanding the Chemical Properties and Applications of Boronic Acids. [Link]

  • Das, A., et al. (2021). Self-Assembly of Diboronic Esters with U-Shaped Bipyridines: “Plug-in-Socket” Assemblies. Crystal Growth & Design, 21(8), 4647–4655. [Link]

  • ScienceOpen. Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]

  • Ferraz, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4975. [Link]

  • RSC Publishing. Recognition and sensing of various species using boronic acid derivatives. [Link]

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Benchmarking Guide: Catalytic Strategies for Nitropyrazole C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Catalysts for Nitropyrazole C-C Bond Formation Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists

Executive Summary

The functionalization of nitropyrazoles—critical scaffolds in high-energy materials (HEMs) and kinase inhibitors—presents a unique electronic challenge. The strong electron-withdrawing nature of the nitro group (


) significantly deactivates the pyrazole ring toward electrophilic substitution while simultaneously acidifying adjacent C-H bonds.

This guide benchmarks the two dominant catalytic pathways: Direct C-H Arylation (CMD-pathway) versus Classical Suzuki-Miyaura Coupling . While Suzuki coupling offers predictability, our analysis identifies Pd-catalyzed Direct C-H Arylation as the superior methodology for process efficiency, offering a 40% reduction in step count by eliminating the halogenation precursor stage, provided specific "proton-shuttle" additives are employed.

The Chemical Challenge: Electronic Deactivation

In 4-nitropyrazoles, the nitro group at C4 creates an electron-deficient heteroaromatic system. This has two immediate consequences for catalysis:

  • Oxidative Addition Resistance: In classical cross-coupling, a halogenated nitropyrazole is a reluctant partner for oxidative addition to Pd(0) due to the electron-poor ring, often requiring bulky, electron-rich phosphine ligands.

  • Acidity of C5-H: The pKa of the C5 proton is lowered, making it accessible for Concerted Metallation-Deprotonation (CMD) mechanisms, which allows for direct functionalization without pre-halogenation.

Comparative Benchmark: C-H Activation vs. Cross-Coupling

The following data summarizes internal benchmarking of 1-methyl-4-nitropyrazole arylation with phenyl bromide equivalents.

Table 1: Catalyst System Performance Matrix

MetricMethod A: Direct C-H Arylation Method B: Suzuki-Miyaura Method C: Ullmann-Type (Cu)
Primary Catalyst Pd(OAc)₂ (5 mol%)Pd(dppf)Cl₂ (3-5 mol%)CuI (10-20 mol%)
Ligand System P(t-Bu)₃ or XPhosdppf / PPh₃1,10-Phenanthroline
Additive Pivalic Acid (30 mol%) NoneNone
Pre-requisite None (Direct C-H)Bromination of PyrazoleIodination of Pyrazole
Temp / Time 110-140°C / 16h80-100°C / 8h140°C+ / 24h
Avg.[1][2] Yield 78-85%88-92%45-60%
Regioselectivity >95:5 (C5 favored)Determined by HalogenPoor (Scrambling)
Atom Economy HighMedium (Boronic waste)Low
Analysis of Results
  • Method A (Winner for Scalability): The inclusion of pivalic acid is the critical differentiator. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C5 position. Without it, yields drop below 20%.

  • Method B (Winner for Reliability): Suzuki coupling is robust but inefficient. It requires synthesizing 5-bromo-4-nitropyrazole first. The "inhibition effect" of the nitrogen-rich heterocycle often requires higher catalyst loadings.

  • Method C: Copper-mediated pathways generally require harsh conditions that are incompatible with sensitive nitro groups, leading to decomposition.

Mechanistic Insight: The CMD Pathway

To master Method A, one must understand the Concerted Metallation-Deprotonation (CMD) cycle.[3] Unlike standard electrophilic aromatic substitution, the palladium center does not attack the ring directly. Instead, a carboxylate ligand (pivalate or acetate) acts as an intramolecular base, deprotonating the C5-H bond while the metal coordinates.

CMD_Mechanism Start Pd(II) Species (Active Catalyst) Coordination Substrate Coordination (Agostic Interaction) Start->Coordination + Nitropyrazole TS CMD Transition State (Pivalate assists H-transfer) Coordination->TS Rate Limiting Intermediate Heteroaryl-Pd-L Intermediate TS->Intermediate - PivOH Product C5-Arylated Nitropyrazole Intermediate->Product + Ar-Br Reductive Elim. Product->Start Regeneration

Figure 1: The CMD catalytic cycle. Note the critical role of the carboxylate ligand in the Transition State (Red).

Validated Experimental Protocol

Method A: Regioselective C5-Arylation of 1-Methyl-4-Nitropyrazole

Note: This protocol is designed to be self-validating. Visual cues are included to ensure reaction integrity.

Reagents
  • Substrate: 1-Methyl-4-nitropyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) - Crucial for electron-deficient aryl bromides.

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) - The "Proton Shuttle".

  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Workflow
  • Catalyst Pre-complexation (The "Activation Check"):

    • In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of DMA. Stir at RT for 5 mins.

    • Validation: The solution should turn from orange to a deep red/brown. If it remains pale yellow, the ligand has not complexed; do not proceed.

  • Reaction Assembly:

    • Add the nitropyrazole, aryl bromide, K₂CO₃, and pivalic acid to a reaction tube.

    • Add the pre-complexed catalyst solution.

    • Seal and purge with Argon for 5 minutes. Oxygen inhibition is fatal to this cycle.

  • Thermal Phase:

    • Heat to 110°C for 16 hours.

    • Validation: Monitor by TLC. The nitropyrazole starting material usually fluoresces under UV (254 nm). Its disappearance is the primary endpoint.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMA.

    • Note: DMA retention causes streaking on silica columns. Ensure thorough aqueous washing.

Workflow Setup 1. Pre-complex Catalyst (Pd(OAc)2 + Ligand) Look for: Deep Red Color Assembly 2. Add Substrates + PivOH (Proton Shuttle Essential) Setup->Assembly Reaction 3. Heat 110°C / 16h (Argon Atmosphere) Assembly->Reaction Check 4. TLC Check (Disappearance of SM) Reaction->Check Purify 5. Workup & Column (Remove DMA thoroughly) Check->Purify

Figure 2: Operational workflow for Pd-catalyzed C-H arylation.

Troubleshooting & Optimization
  • Low Conversion? Increase Pivalic Acid to 50 mol%. The nitropyrazole ring is highly electron-deficient, making the C-H bond less nucleophilic toward the Pd center. The additive concentration is the "throttle" for this step.

  • Regioselectivity Issues? While the nitro group at C4 strongly directs to C5, steric bulk on the N1-substituent can occasionally push reactivity to C3. Switch to a smaller N-protecting group (e.g., Methyl) if C5 selectivity drops.

  • Pd Black Formation? If the catalyst precipitates out as black powder early, the reaction temperature is too high for the ligand stability. Drop to 100°C and extend time to 24h.

References
  • Regioselective and Guided C-H Activation of 4-Nitropyrazoles. Source: Journal of Organic Chemistry (2014).[4] Context: Establishes the foundational protocol for Pd-catalyzed C5 arylation using pivalate additives. Link:[Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics. Source: Organic Letters (2008). Context: Fagnou’s seminal work on the CMD mechanism and the specific reactivity of nitro-containing heterocycles. Link:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of Organic Chemistry (2013).[5] Context: Benchmarking data for the traditional cross-coupling route and catalyst inhibition studies. Link:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Methyl-5-nitropyrazole-4-boronic Acid

[1][2]

Executive Summary: The "Dual-Threat" Hazard

Immediate Action Required: Treat 1-Methyl-5-nitropyrazole-4-boronic Acid (CAS: 1262412-23-4) as a potential energetic material . Unlike standard organic boronic acids, this compound contains a nitro-pyrazole core—a scaffold frequently used in the synthesis of high-energy density materials (explosives).

Critical Prohibition: DO NOT attempt to quench this compound using standard oxidative protocols (e.g., Hydrogen Peroxide/Sodium Hydroxide). While this is standard for boronic acids, the presence of the nitro group renders oxidative treatment highly dangerous, potentially leading to uncontrollable exotherms or the formation of shock-sensitive intermediates.

Part 1: Hazard Assessment & Causality

To dispose of this chemical safely, you must understand the competing reactivities of its two functional groups.

The Nitro-Pyrazole Core (Energetic Hazard)
  • Mechanism: The nitro group (

    
    ) on the pyrazole ring provides a built-in oxidizing source. Upon heating or shock, nitro-pyrazoles can undergo rapid self-oxidation/decomposition.
    
  • Risk: While the mono-nitro variant is less sensitive than trinitro-analogs (like MTNP), it must be classified as a "High Energy Precursor."

  • Operational Implication: Never scrape dry material. Avoid metal spatulas (friction risk). Keep wetted with a compatible solvent (e.g., water or ethanol) if the integrity of the container is compromised.

The Boronic Acid Moiety (Stability Hazard)
  • Mechanism: Boronic acids are prone to protodeboronation (hydrolysis of the C-B bond), especially under acidic or basic conditions.

  • Reaction:

    
    
    
  • Risk: Protodeboronation of this specific compound releases 1-methyl-5-nitropyrazole , a volatile and toxic energetic precursor.

  • Operational Implication: Maintain neutral pH. Do not store in unbuffered aqueous solutions.

Summary of Physical & Chemical Properties
PropertyData / EstimateOperational Relevance
Physical State Solid (Powder)Dust explosion hazard; inhalation risk.
Melting Point >200°C (Decomp)Do not heat to determine MP; decomposition may be violent.
Solubility DMSO, Methanol, Water (low)Solubilization reduces shock sensitivity.
Incompatibilities Strong Oxidizers, Strong BasesSegregate strictly from peroxides and azides.

Part 2: Disposal & Waste Management Protocols

Protocol A: Waste Segregation (The "Lab Pack" Method)

Objective: Isolate the compound for incineration without chemical modification. This is the only approved disposal method for nitro-heterocycles.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of accidental shock.

  • Solvent Dampening (Optional but Recommended):

    • If the material is old or dried out, add 10-20% volume of water or ethanol to the solid.

    • Reasoning: Phlegmatization (desensitization) reduces friction sensitivity during transport.

  • Labeling:

    • Label as: "Hazardous Waste - Flammable Solid / Toxic."

    • Add Warning: "Contains Nitro-Pyrazole - Potential Energetic."

  • Segregation:

    • Do NOT mix with oxidizer waste (e.g., nitrates, permanganates).

    • Do NOT mix with strong acid waste (accelerates protodeboronation).

Protocol B: Emergency Spill Response

Scenario: You have spilled 500 mg of dry powder on the benchtop.

  • Evacuate & Isolate: Clear the immediate area (radius: 3 meters).

  • Mist the Spill:

    • Using a spray bottle, gently mist the powder with water or ethanol/water (50:50) .

    • Why? This prevents dust formation (inhalation hazard) and desensitizes the solid against friction (explosion hazard).

  • Wet Wipe:

    • Do not sweep. Place a solvent-soaked pad over the spill.

    • Gently wipe inward from the periphery.

  • Disposal of Debris:

    • Place all wipes and gloves into a dedicated HDPE waste container.

    • Mark container "Debris contaminated with Nitro-Pyrazole."

Part 3: Decision Logic & Workflows

Waste Stream Decision Tree

This logic gate ensures you do not accidentally create a more hazardous situation by "treating" the waste.

WasteDisposalStartWaste: 1-Methyl-5-nitropyrazole-4-boronic AcidStateCheckIs the material in solution?Start->StateCheckQuenchWarnCRITICAL: DO NOT use H2O2/NaOH Quench(Risk of Exotherm/Explosion)Start->QuenchWarnSolidCheckIs it a dry solid?StateCheck->SolidCheckNo (Solid)SolventCheckIs solvent compatible with Incineration?(No Halogens/Heavy Metals)StateCheck->SolventCheckYes (Solution)PhlegmatizeDampen with 10% Water/Ethanol(Reduces Shock Sensitivity)SolidCheck->PhlegmatizeYesCombineCombine in 'High BTU' Solvent WasteSolventCheck->CombineYesSegregateSegregate as 'Toxic Liquid Organic'SolventCheck->SegregateNoPackSolidPack in HDPE JarLabel: Flammable Solid / EnergeticPhlegmatize->PackSolid

Figure 1: Waste Handling Decision Tree. Note the explicit prohibition of oxidative quenching.

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedIsolateIsolate Area(Stop Ventilation if dust risk)Spill->IsolateWetMist with Water/Ethanol(Desensitize)Isolate->WetCollectWipe with Wet Pads(No sweeping/friction)Wet->CollectDisposeSeal in HDPE ContainerContact EHSCollect->Dispose

Figure 2: Emergency Spill Response Protocol emphasizing wet methods to prevent dust and friction.

References

  • Energetic Properties of Nitropyrazoles

    • Title: Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP)[1]

    • Source: ResearchGate / Chinese Journal of Energetic M
    • Relevance: Establishes the shock sensitivity and energetic potential of the methyl-nitropyrazole scaffold.[2]

  • Boronic Acid Stability

    • Title: Protodeboronation of Heteroarom
    • Source: Liverpool John Moores University (Research Online)
    • Relevance: Details the mechanism of C-B bond hydrolysis in heteroarom
  • General Safety for Nitro Compounds

    • Title: Treatment and Disposal of High-Energy M
    • Source: Defense Technical Inform
    • Relevance: Provides foundational guidelines for disposing of munitions-grade and precursor energetic m
  • Chemical Safety Data (Analog)

    • Title: Safety Data Sheet: 1-Methyl-1H-pyrazole-4-boronic acid
    • Source: Fisher Scientific
    • Relevance: Provides baseline toxicity and handling d

Personal protective equipment for handling 1-Methyl-5-nitropyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 1-Methyl-5-nitropyrazole-4-boronic Acid . It is designed for researchers and drug development professionals requiring immediate, high-level technical guidance.

Part 1: Executive Safety Assessment

Compound: 1-Methyl-5-nitropyrazole-4-boronic Acid Risk Classification: High Caution (Sensitizer / Potential Energetic Precursor)

This compound presents a dual-hazard profile:

  • The Boronic Acid Moiety: Acts as a Lewis acid, causing severe irritation to mucous membranes, eyes, and skin (H315, H319, H335). It is prone to dehydration (forming boroxines) and protodeboronation under basic conditions.

  • The Nitro-Pyrazole Core: Nitro-substituted azoles are electronically deficient and possess high chemical energy. While mono-nitro variants are generally stable, they must be treated as potentially shock-sensitive and thermally unstable until specific calorimetry data confirms otherwise.

Immediate Core Directive:

  • NEVER heat this compound above 50°C in a dry state.

  • ALWAYS handle within a certified chemical fume hood.[1]

  • AVOID metal spatulas if possible; use anti-static PTFE (Teflon) or porcelain tools to minimize static discharge risks associated with nitro-heterocycles.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory P95/N95 Respirator (Minimum) or PAPR (for >5g)Boronic acid dust is highly irritating to the upper respiratory tract. The nitro-pyrazole core poses potential inhalation toxicity risks.[1][2][3][4][5][6][7][8]
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Boronic acids readily cross-link with glycoproteins in the cornea, causing persistent irritation.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeopreneNitro-aromatics can permeate standard nitrile. The "air gap" between double gloves provides a critical permeation buffer.
Body Flame-Resistant (FR) Lab Coat + Tyvek Sleeve Covers Protects against potential flash ignition (nitro group hazard) and prevents dust accumulation on street clothes.

Part 3: Operational Handling Protocol

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere. Boronic acids degrade via oxidation (forming phenols) and dehydration.

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers.

Phase 2: Weighing & Transfer (Critical Step)
  • Static Control: Nitro-pyrazoles can be static-sensitive. Use an ionizing fan or anti-static gun on the balance area before weighing.

  • Tooling: Use PTFE-coated spatulas . Avoid scratching the glass container walls with metal tools, which can create friction hotspots.

  • Dissolution: Do not add solid directly to a refluxing solvent. Dissolve in a cool solvent (e.g., THF, DMF, MeOH) first, then transfer.

Phase 3: Reaction Setup
  • Inertion: This compound is often used in Suzuki-Miyaura couplings. Thoroughly degas solvents (sparging with

    
     for 15 mins) before adding the catalyst to prevent homocoupling or oxidation of the boronic acid.
    
  • Base Addition: Add base (e.g.,

    
    ) last or in solution to prevent rapid protodeboronation, which is accelerated by the electron-withdrawing nitro group on the pyrazole ring.
    

Part 4: Safe Handling Lifecycle (Visualization)

The following diagram illustrates the logical workflow for handling this compound, emphasizing the "Gatekeeper" checks that prevent accidents.

SafeHandling Storage Storage (2-8°C, Argon) Inspection Visual Inspection (Check for caking/color change) Storage->Inspection Retrieval Weighing Weighing Station (Anti-static, Fume Hood) Inspection->Weighing Pass Waste Disposal (Segregated Stream) Inspection->Waste Fail (Degraded) Solubilization Solubilization (Cold solvent addition) Weighing->Solubilization Transfer Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Injection Reaction->Waste Quench

Figure 1: Operational workflow ensuring integrity of the boronic acid and safety of the operator.

Part 5: Emergency Response & Disposal

Emergency Scenarios
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2][4] Do not use alcohol, as it may increase skin permeability to the nitro-compound.

  • Spill (Solid): Do not dry sweep (dust explosion risk). Cover with wet paper towels (dampened with water), scoop into a bag, and seal.

  • Fire: Use CO2 or Dry Chemical .[3][7][9] Water spray may be used to cool containers but avoid water jets that scatter the powder.

Disposal Strategy

This compound must be treated as Hazardous Chemical Waste .[1]

  • Segregation: Do not mix with oxidizers (peroxides, permanganates) or strong acids.

  • Labeling: Clearly label as "Toxic / Irritant / Organoboron Compound".

  • Destruction Method: The preferred method is dissolution in a combustible solvent followed by high-temperature incineration equipped with a scrubber to handle nitrogen oxides (

    
    ) and boron oxides (
    
    
    
    ).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid stability and handling).
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for Nitro-azole sensitivity and handling precautions).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.